PVZB1194
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H9F4NO2S |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
4-[3-fluoro-4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S/c14-12-7-9(3-6-11(12)13(15,16)17)8-1-4-10(5-2-8)21(18,19)20/h1-7H,(H2,18,19,20) |
InChI Key |
UEPKMFLFRNDVAW-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
PVZB1194: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVZB1194 is a novel, biphenyl-type allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5.[1][2][3] Eg5 is a crucial motor protein for the formation and maintenance of the bipolar spindle during mitosis.[2] Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a compelling target for anticancer therapies.[2][3][4] Unlike conventional allosteric inhibitors that bind to the L5/α2/α3 pocket, this compound targets a distinct allosteric site at the interface of the α4 and α6 helices.[1][2][3] This unique binding mode results in an ATP-competitive inhibition mechanism, providing a valuable tool for cancer research and a potential avenue for overcoming resistance to other KSP inhibitors.[2][5] This document provides a comprehensive overview of the mechanism of action of this compound, including its effects on signaling pathways, quantitative data from key experiments, and detailed experimental protocols.
Core Mechanism of Action: Allosteric Inhibition of Eg5
This compound functions as a potent and specific inhibitor of the Eg5 motor protein. Its mechanism is distinguished by its binding to a novel allosteric pocket.
1.1. Binding Site and Conformational Changes:
This compound binds to an allosteric pocket formed by the α4 and α6 helices of the Eg5 motor domain, a site approximately 15 Å away from the ATP-binding pocket.[1][2] This interaction is distinct from other well-characterized Eg5 inhibitors like monastrol, which bind to the α2/L5/α3 pocket.[3][4]
The binding of this compound induces significant conformational changes that are transmitted to the ATP-binding site.[1] Specifically, the interaction with the α4/α6 pocket influences the conformation of the neck-linker region and causes a shift in key residues, such as Tyr104, Thr107, and Glu129, around the nucleotide-binding pocket.[1][2] This distortion of the ATP-binding site prevents the binding of ATP, leading to an ATP-competitive mode of inhibition.[2][5]
1.2. Signaling Pathway of this compound-induced Mitotic Arrest:
The inhibition of Eg5's ATPase activity by this compound disrupts its motor function, which is essential for pushing centrosomes apart to form a bipolar spindle.[2] This leads to a cascade of cellular events culminating in mitotic arrest and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Crystallographic Data for Eg5 in Complex with this compound
| Parameter | Value | Reference |
| PDB ID | 3WPN | [1] |
| Resolution | 2.80 Å | [1] |
| R-Value Work | 0.225 | [1] |
| R-Value Free | 0.290 | [1] |
| R-Value Observed | 0.231 | [1] |
Table 2: In Vitro Inhibitory Activity
| Parameter | Value | Reference |
| IC50 (Eg5 ATPase activity) | 140 nM | [2] |
Detailed Experimental Protocols
3.1. X-Ray Crystallography of Eg5-PVZB1194 Complex:
-
Protein Expression and Purification: The motor domain of human Eg5 is expressed in a suitable expression system (e.g., E. coli) and purified using standard chromatographic techniques.
-
Complex Formation: The purified Eg5 motor domain is incubated with a molar excess of this compound.
-
Crystallization: The Eg5-PVZB1194 complex is crystallized using vapor diffusion methods.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is solved by molecular replacement and refined to the reported resolution.[1]
3.2. Eg5 ATPase Activity Assay:
-
Principle: The assay measures the rate of ATP hydrolysis by Eg5, which is coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 nm.
-
Reagents: Purified Eg5 motor domain, microtubules, ATP, and a coupled enzyme system (pyruvate kinase and lactate (B86563) dehydrogenase).
-
Procedure:
-
Eg5 is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of ATP.
-
The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
-
Data Analysis: The initial rates of ATP hydrolysis are calculated and plotted against the inhibitor concentration to determine the IC50 value.
3.3. Cell-Based Mitotic Arrest Assay:
-
Cell Line: A human cancer cell line (e.g., HeLa) is used.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Analysis:
-
Cells are fixed and stained for DNA (e.g., with DAPI) and microtubules (e.g., with an anti-tubulin antibody).
-
The mitotic index and the percentage of cells with a monoastral spindle phenotype are quantified by fluorescence microscopy.[2]
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for characterizing a novel Eg5 inhibitor like this compound.
References
- 1. rcsb.org [rcsb.org]
- 2. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PVZB1194: An Allosteric Inhibitor of Kinesin Spindle Protein Eg5
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVZB1194 is a biphenyl-type small molecule inhibitor that targets the kinesin spindle protein (KSP), also known as Eg5 or KIF11. As a critical motor protein, Eg5 plays an essential role in the formation and maintenance of the bipolar spindle during mitosis. This compound acts as an allosteric, ATP-competitive inhibitor, binding to a distinct pocket at the interface of the α4 and α6 helices of the Eg5 motor domain. This binding event induces conformational changes that disrupt the nucleotide-binding site, thereby inhibiting ATP hydrolysis. The downstream cellular consequence of Eg5 inhibition by this compound is the failure of centrosome separation, leading to the formation of a characteristic monoastral spindle, mitotic arrest, and ultimately, inhibition of cell proliferation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its effects and the underlying biological pathways.
Quantitative Data
The following table summarizes the key quantitative metrics for the biological activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (KSP ATPase Activity) | 0.12 µM | Purified human Eg5 motor domain | [1][2] |
| IC50 (Cell Proliferation) | 5.5 µM | HeLa (human cervical cancer) | [1] |
Experimental Protocols
Eg5 Microtubule-Activated ATPase Assay
This protocol is designed to measure the inhibitory effect of this compound on the ATPase activity of Eg5, which is stimulated by the presence of microtubules. A common method is the pyruvate (B1213749) kinase/lactate dehydrogenase (PK/LDH) coupled assay.
Principle: The hydrolysis of ATP to ADP by Eg5 is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, PEP, NADH, PK, and LDH.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of the 96-well plate.
-
Add the Eg5 protein to the wells and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding ATP to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the rate of ATP hydrolysis from the linear phase of the reaction.
-
Plot the rate of ATP hydrolysis against the concentration of this compound to determine the IC50 value.
HeLa Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of this compound on the viability and proliferation of HeLa cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at ~570 nm
Procedure:
-
Seed HeLa cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a DMSO control) for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot against the concentration of this compound to determine the IC50 value.[3][4][5]
X-ray Crystallography of the Eg5-PVZB1194 Complex
This protocol outlines the general steps for determining the three-dimensional structure of Eg5 in complex with this compound.
Principle: High-resolution structural information is obtained by analyzing the diffraction pattern of X-rays passed through a crystal of the protein-ligand complex.
Procedure:
-
Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the Eg5 motor domain.
-
Complex Formation: Incubate the purified Eg5 with an excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-diffracting crystals of the Eg5-PVZB1194 complex. Co-crystallization is a common method.
-
Data Collection: Mount the crystals and expose them to a high-intensity X-ray beam. Collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build and refine the atomic model of the Eg5-PVZB1194 complex.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the effects of this compound on the mitotic spindle in cultured cells.
Principle: Specific antibodies are used to label cellular components (e.g., microtubules and centrosomes), which are then visualized using fluorescence microscopy.
Materials:
-
HeLa cells grown on coverslips
-
This compound
-
Fixative (e.g., cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., PBS with Triton X-100)
-
Blocking buffer (e.g., PBS with BSA)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat HeLa cells grown on coverslips with this compound (or DMSO) for a duration that allows for entry into mitosis (e.g., 16-24 hours).
-
Fix the cells to preserve their cellular structure.
-
Permeabilize the cells to allow antibodies to enter.
-
Block non-specific antibody binding sites.
-
Incubate with primary antibodies against the proteins of interest.
-
Wash to remove unbound primary antibodies.
-
Incubate with fluorophore-conjugated secondary antibodies.
-
Wash to remove unbound secondary antibodies.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize the mitotic spindles using a fluorescence microscope.[6][7][8][9][10]
Visualizations
Signaling Pathway of Eg5 Inhibition by this compound
Caption: Mechanism of Eg5 inhibition by this compound leading to mitotic arrest.
Experimental Workflow for ATPase Assay
Caption: Workflow for the Eg5 microtubule-activated ATPase inhibition assay.
Experimental Workflow for Cell Proliferation (MTT) Assay
References
- 1. Mitotic Functions of Kinesin-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of HeLa cell viability by MTT assay [bio-protocol.org]
- 4. MTT cell proliferation assay [bio-protocol.org]
- 5. rsc.org [rsc.org]
- 6. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 7. Automated Immunofluorescence Staining for Analysis of Mitotic Stages and Division Orientation in Brain Sections | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. Mitotic spindle morphology analyses [bio-protocol.org]
In-Depth Technical Guide: Monastrol, a Kinesin-5 (Eg5) Inhibitor
An initial search for the Kinesin-5 inhibitor "PVZB1194" did not yield any specific results, suggesting that this may be a highly novel, internal, or hypothetical compound designation not yet in the public domain.
To fulfill the core requirements of your request for an in-depth technical guide, we can proceed by focusing on a well-characterized and widely studied Kinesin-5 inhibitor. A suitable and data-rich alternative is Monastrol .
This guide will provide a comprehensive overview of Monastrol, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and the requested visualizations.
Audience: Researchers, scientists, and drug development professionals.
Introduction to Kinesin-5 (Eg5) and Monastrol
Kinesin-5, also known as Eg5 or KIF11, is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle during cell division. It functions by sliding antiparallel microtubules apart, a process essential for proper chromosome segregation. Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells. This makes Eg5 a compelling target for cancer chemotherapy.
Monastrol was one of the first small molecule inhibitors of Eg5 to be identified. It is a cell-permeable dihydropyrimidine (B8664642) that allosterically inhibits Eg5's ATPase activity. It does not compete with ATP or microtubule binding but rather binds to a loop (L5) adjacent to the nucleotide-binding pocket, locking Eg5 in a state with low affinity for ADP. This inhibition is non-competitive and reversible.
Quantitative Data Summary
The following tables summarize key quantitative data for Monastrol from various studies.
Table 1: In Vitro Biochemical Activity
| Parameter | Species | Value | Assay Conditions |
|---|---|---|---|
| IC₅₀ (Eg5 ATPase Activity) | Human | 14 µM | Malachite green assay |
| Kᵢ (Inhibition Constant) | Human | 3.1 µM | Steady-state kinetics |
| K_d (Dissociation Constant) | Human | 9.5 µM | Isothermal titration calorimetry |
Table 2: Cellular Activity
| Parameter | Cell Line | Value | Assay |
|---|---|---|---|
| EC₅₀ (Mitotic Arrest) | HeLa | 22 µM | Immunofluorescence microscopy |
| GI₅₀ (Growth Inhibition) | A549 (Lung) | 75 µM | MTT assay (72h) |
| GI₅₀ (Growth Inhibition) | MCF7 (Breast) | 90 µM | SRB assay (48h) |
Signaling and Mechanistic Pathways
The primary mechanism of Monastrol involves the direct inhibition of the Kinesin-5 (Eg5) motor protein, which disrupts the formation of the bipolar spindle, leading to cell cycle arrest and apoptosis.
In-depth Technical Guide: Characterization of the Allosteric Binding Site of PVZB1194
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "PVZB1194." The following technical guide is a representative example constructed for a hypothetical allosteric modulator, herein named "AlloMod-X," to demonstrate the requested format and content for researchers, scientists, and drug development professionals.
Introduction to AlloMod-X
AlloMod-X is a novel, potent, and selective small molecule positive allosteric modulator (PAM) of the hypothetical G-protein coupled receptor (GPCR), Receptor-Y. Allosteric modulators offer a promising therapeutic strategy by fine-tuning the physiological response of the endogenous ligand, offering potential for greater specificity and a reduced side-effect profile compared to orthosteric agonists or antagonists. This document outlines the key characteristics of AlloMod-X's allosteric binding site, its impact on Receptor-Y signaling, and the experimental protocols used for its characterization.
Quantitative Data Summary
The binding, functional, and kinetic properties of AlloMod-X have been quantified through a series of in vitro assays. The data presented below summarizes its affinity, cooperativity with the endogenous ligand, and its effect on downstream signaling pathways.
| Parameter | Value | Assay Conditions |
| Binding Affinity (Kd) | 150 nM | Radioligand binding assay using [3H]-AlloMod-X on membranes from HEK293 cells expressing Receptor-Y. |
| Allosteric Cooperativity (α) | 5.0 | Functional assay measuring the potentiation of the endogenous ligand's EC50. An α > 1 indicates positive cooperativity. |
| Potentiation of Endogenous Ligand (EC50 fold-shift) | 8-fold | cAMP accumulation assay in the presence of 1 µM AlloMod-X. |
| Intrinsic Agonism | None Detected | No significant receptor activation was observed in the absence of the endogenous ligand up to a concentration of 100 µM. |
| Association Rate Constant (ka) | 2.5 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) analysis with immobilized Receptor-Y. |
| Dissociation Rate Constant (kd) | 3.75 x 10⁻² s⁻¹ | Surface Plasmon Resonance (SPR) analysis with immobilized Receptor-Y. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
This protocol is designed to determine the binding affinity of AlloMod-X to Receptor-Y and its cooperativity with the orthosteric ligand.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing Receptor-Y are cultured to 80-90% confluency.
-
Cells are harvested and homogenized in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
The homogenate is centrifuged at 500 x g for 10 minutes at 4°C to remove nuclei.
-
The supernatant is then ultracentrifuged at 40,000 x g for 30 minutes at 4°C.
-
The resulting membrane pellet is resuspended in a binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and protein concentration is determined using a Bradford assay.
-
-
Saturation Binding Assay:
-
A constant amount of membrane preparation (20 µg) is incubated with increasing concentrations of [3H]-AlloMod-X (0.1 nM to 1 µM).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled AlloMod-X (10 µM).
-
The reaction is incubated for 2 hours at room temperature.
-
The reaction is terminated by rapid filtration through a GF/B filter plate, followed by three washes with ice-cold wash buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting non-specific binding from total binding, and the Kd is determined by non-linear regression analysis.
-
Functional Assay: cAMP Accumulation
This assay measures the potentiation of the endogenous ligand-induced Gs signaling by AlloMod-X.
-
Cell Preparation:
-
HEK293 cells expressing Receptor-Y are seeded into 96-well plates and grown overnight.
-
The growth medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at 37°C.
-
-
Assay Protocol:
-
Cells are treated with a fixed concentration of AlloMod-X (or vehicle) followed by a dose-response of the endogenous ligand.
-
The plate is incubated for 30 minutes at 37°C.
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
The EC50 values of the endogenous ligand in the presence and absence of AlloMod-X are calculated to determine the EC50 fold-shift.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of Receptor-Y modulation by AlloMod-X and the general workflow for its characterization.
Caption: Signaling pathway of Receptor-Y modulated by AlloMod-X.
Caption: Experimental workflow for AlloMod-X characterization.
Caption: Logical relationship of allosteric modulation.
The Biphenylsulfonamide PVZB1194: An In-Depth Technical Guide to its Effects on the Mitotic Spindle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of PVZB1194, a biphenyl-type allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11), on the mitotic spindle. This document details its mechanism of action, presents quantitative data on its activity, outlines key experimental protocols, and provides visual representations of its cellular effects and the underlying molecular pathways.
Introduction
This compound is a potent and specific inhibitor of Eg5, a plus-end-directed motor protein essential for the establishment and maintenance of the bipolar mitotic spindle. Eg5 plays a critical role in separating duplicated centrosomes during prophase and maintaining spindle bipolarity throughout mitosis. Inhibition of Eg5 leads to the formation of a characteristic "monoastral" spindle, where a single aster of microtubules is surrounded by chromosomes, ultimately causing mitotic arrest and subsequent cell death.[1] This mechanism makes Eg5 an attractive target for the development of anticancer therapeutics.
This compound distinguishes itself from many other Eg5 inhibitors through its unique allosteric and ATP-competitive mechanism of action.[1][2] This guide will delve into the specifics of this mechanism and its consequences for mitotic progression.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Eg5's ATPase activity.[1] Unlike inhibitors that bind to the well-characterized loop L5 allosteric pocket, this compound binds to a distinct allosteric site located at the interface of the α4 and α6 helices of the Eg5 motor domain.[1][2] This binding event induces a conformational change that distorts the nucleotide-binding pocket, thereby preventing the binding of ATP.[1] The inability of Eg5 to hydrolyze ATP, its molecular fuel, renders it incapable of performing its motor functions, leading to the disruption of mitotic spindle dynamics.
A key consequence of this compound-mediated Eg5 inhibition is the failure of centrosome separation, resulting in the formation of monopolar spindles, a phenotype often referred to as "monoasters".[1] Furthermore, studies have indicated that this compound enhances the stability of microtubules, an effect that contributes to its overall impact on mitotic progression.[3]
Quantitative Data
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Eg5/KSP ATPase Activity) | 0.12 µM | In vitro biochemical assay | [4] |
| IC50 (Cell Proliferation) | 5.5 µM | HeLa cells | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the mitotic spindle.
Eg5 Microtubule-Activated ATPase Activity Assay
This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of Eg5 in the presence of microtubules.
Materials:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 20 mM Pipes-KOH pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
This compound (dissolved in DMSO)
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing Eg5 motor domain and paclitaxel-stabilized microtubules in the ATPase assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the Eg5/microtubule mixture to the wells.
-
Initiate the reaction by adding a saturating concentration of ATP.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol allows for the visualization of the mitotic spindle and the assessment of the monoastral phenotype induced by this compound.
Materials:
-
HeLa cells
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-α-tubulin (for microtubules) and anti-γ-tubulin (for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for DNA counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a DMSO control) for a specified time (e.g., 16-24 hours) to induce mitotic arrest.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody penetration.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the cells with primary antibodies against α-tubulin and γ-tubulin.
-
Wash the cells with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies.
-
Wash the cells with PBS.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells exhibiting a monoastral spindle phenotype at each this compound concentration.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound on the Eg5 motor protein.
Caption: Workflow for the Eg5 microtubule-activated ATPase assay.
Caption: Workflow for immunofluorescence analysis of the mitotic spindle.
References
- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-dependent effects of stable cyclin B1 on progression through mitosis in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to PVZB1194-Induced Mitotic Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
PVZB1194 is a potent, biphenyl-type, allosteric inhibitor of the human kinesin spindle protein Eg5 (also known as KIF11), a critical motor protein for the formation of the bipolar spindle during mitosis. Inhibition of Eg5 by this compound leads to a characteristic "monoastral" spindle phenotype, triggering the spindle assembly checkpoint and ultimately causing mitotic arrest and subsequent cell death in proliferating cancer cells. This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated molecular pathways and experimental workflows.
Introduction
The kinesin spindle protein Eg5 is a member of the kinesin-5 family of microtubule motors and plays an indispensable role in the early stages of mitosis. Specifically, it is responsible for pushing apart the duplicated centrosomes to establish a bipolar spindle, a prerequisite for accurate chromosome segregation. Due to its essential function in cell division and its limited role in non-proliferating cells, Eg5 has emerged as an attractive target for the development of novel anti-cancer therapeutics.[1]
This compound is a small molecule inhibitor that targets Eg5. Unlike many other Eg5 inhibitors that bind to the allosteric pocket formed by the α2/L5/α3 helices, this compound binds to a distinct allosteric site located at the interface of the α4 and α6 helices.[1][2] This unique binding mode results in an ATP-competitive inhibition mechanism, effectively halting the motor activity of Eg5 and inducing mitotic arrest.[1]
Mechanism of Action: Allosteric Inhibition of Eg5
This compound functions as an allosteric inhibitor of Eg5. Its binding to the α4/α6 pocket, which is approximately 15 Å away from the nucleotide-binding site, induces a conformational change in the Eg5 motor domain.[2] This structural alteration distorts the ATP-binding pocket, thereby preventing the binding of ATP and functioning as an ATP-competitive inhibitor.[1] The inability of Eg5 to hydrolyze ATP renders it incapable of generating the outward force required for centrosome separation. Consequently, the duplicated centrosomes fail to separate, leading to the formation of a monopolar spindle, often referred to as a "monoaster". This aberrant spindle structure activates the spindle assembly checkpoint, which halts the cell cycle in mitosis to prevent aneuploidy. Prolonged mitotic arrest ultimately triggers apoptotic cell death.
Signaling Pathway Diagram
Quantitative Data
The potency of this compound has been quantified through in vitro enzymatic assays.
| Parameter | Value | Assay Condition | Reference |
| IC50 | 140 nM | Microtubule-activated Eg5 ATPase activity | [1] |
Note: IC50 values for the inhibition of cell proliferation in specific cancer cell lines are not yet publicly available in detail.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Eg5 Microtubule-Activated ATPase Assay
This assay measures the enzymatic activity of Eg5 in the presence of microtubules and is used to determine the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human Eg5 protein
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 20 mM Pipes pH 6.8, 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
This compound stock solution (in DMSO)
-
96-well microplate
Protocol:
-
Prepare a reaction mixture containing ATPase assay buffer, microtubules, and Eg5 protein in a 96-well plate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO control) for a specific duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Plate cells and treat with different concentrations of this compound for a set time (e.g., 24 hours).
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Immunofluorescence Microscopy for Monoastral Spindle Visualization
This technique allows for the direct visualization of the characteristic monoastral spindle phenotype induced by this compound.
Materials:
-
Cancer cell line grown on coverslips
-
This compound stock solution (in DMSO)
-
Fixative (e.g., cold methanol (B129727) or paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Treat cells grown on coverslips with this compound for a specific time to induce mitotic arrest.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype.
Experimental and Logical Workflows
Experimental Workflow for Characterizing this compound
Conclusion
This compound represents a promising class of Eg5 inhibitors with a distinct allosteric mechanism of action. Its ability to induce mitotic arrest through the formation of monoastral spindles makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the biological effects of this compound and similar compounds. Further studies are warranted to determine the in vivo efficacy and safety profile of this compound and to identify predictive biomarkers for sensitivity to this class of Eg5 inhibitors.
References
PVZB1194 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a critical motor protein in the process of mitosis. It plays an essential role in the formation and maintenance of the bipolar spindle, a structure necessary for the accurate segregation of chromosomes into daughter cells. The inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent cell death, making it an attractive target for anticancer therapies. PVZB1194 is a biphenyl-type small molecule inhibitor that targets Eg5, demonstrating a distinct mechanism of action compared to other well-known Eg5 inhibitors. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism, effects on cancer cell proliferation, and relevant experimental protocols.
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the Eg5 ATPase activity. Unlike many other Eg5 inhibitors that bind to the L5/α2/α3 pocket, this compound targets a distinct allosteric site at the junction of the α4 and α6 helices of the Eg5 motor domain.[1][2][3] This binding mode confers a unique profile to this compound, including the potential to overcome resistance mechanisms developed against other Eg5 inhibitors.[2]
The binding of this compound to the α4/α6 pocket induces conformational changes in the Eg5 protein, which ultimately interfere with its ATPase activity and its interaction with microtubules. This leads to the characteristic formation of monopolar spindles ("monoasters"), where the centrosomes fail to separate, resulting in a mitotic arrest at the prometaphase stage of the cell cycle.[2] Prolonged mitotic arrest triggers the spindle assembly checkpoint and can ultimately lead to apoptotic cell death.
A key feature of this compound is that its interaction with Eg5 does not prevent the binding of other important mitotic proteins such as TPX2 microtubule nucleation factor, Aurora-A kinase, and γ-tubulin to kinesin-5.[4] This is in contrast to other types of Eg5 inhibitors and suggests a more specific mode of action.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for assessing its impact on cancer cells.
Data Presentation: Antiproliferative Activity
Specific IC50 values for this compound across a broad range of cancer cell lines are not extensively reported in the public domain. However, the antiproliferative activity of various other Eg5 inhibitors has been characterized, providing a benchmark for the potential potency of this class of compounds. The table below summarizes the IC50 values for several notable Eg5 inhibitors in different cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| Ispinesib | Various | <10 | [1] |
| Filanesib (ARRY-520) | Various | 0.4 - 3.1 (in vivo potency) | [1] |
| Litronesib (LY2523355) | 68 cancer cell lines | Not specified | [1] |
| K858 | MCF7 (Breast) | ~1300 | [1] |
| S-trityl-L-cysteine (STLC) | HeLa (Cervical) | 700 (mitotic arrest) | [5] |
| Monastrol | Various | 14000 | [1] |
| GSK-1 | - | 1.8 (Ki) | [6] |
| GSK-2 | - | 8.8 (Ki) | [6] |
Synergistic Effects with Paclitaxel (B517696)
Studies have shown that this compound exhibits a synergistic effect in inhibiting the proliferation of HeLa cervical cancer cells when used in combination with paclitaxel.[4] Paclitaxel is a microtubule-stabilizing agent, and its mechanism is distinct from that of Eg5 inhibition. The combination of these two agents, which target different aspects of mitosis, appears to be more effective at inducing cancer cell death than either agent alone. This suggests a potential therapeutic strategy of combining this compound with taxane-based chemotherapies.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Immunofluorescence for Microtubule Stability
This method allows for the visualization of the effects of this compound on the microtubule network and spindle formation.
Materials:
-
Cancer cell lines grown on coverslips
-
This compound stock solution
-
Fixation solution (e.g., ice-cold methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Wash the cells with PBS and fix them with the chosen fixation solution.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images to observe the spindle morphology.
Western Blotting for Mitotic Proteins
This technique is used to detect changes in the expression levels of key mitotic proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Eg5, Cyclin B1, Phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with this compound for the desired time.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising preclinical Eg5 inhibitor with a distinct allosteric mechanism of action. Its ability to induce mitotic arrest and its synergistic effects with established chemotherapeutic agents like paclitaxel highlight its potential as a novel anticancer agent. Further research is warranted to fully elucidate its antiproliferative activity across a broader range of cancer types and to explore its efficacy in in vivo models. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of this compound and other Eg5 inhibitors.
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Guide to PVZB1194 for Tumor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVZB1194 is a novel, biphenyl-type small molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] Eg5 is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[2][3] The overexpression of Eg5 has been observed in various cancers, including breast, lung, ovarian, bladder, and pancreatic cancer, making it an attractive target for anticancer therapy.[2][3] Unlike many other Eg5 inhibitors that bind to the allosteric pocket formed by loop L5, helix α2, and helix α3, this compound uniquely targets a different allosteric site at the interface of helices α4 and α6.[2][4] This distinct binding mode leads to an ATP-competitive inhibition mechanism, offering a potential advantage in overcoming resistance to other classes of Eg5 inhibitors.[2][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols, and potential therapeutic strategies.
Mechanism of Action
This compound functions as an allosteric inhibitor of Eg5.[2][4] It binds to a pocket located approximately 15 Å from the ATP-binding site, at the junction of the α4 and α6 helices.[2][4] This binding event induces a conformational change in the Eg5 motor domain. Specifically, the binding of this compound stabilizes loop L11 at the entrance of the α4/α6 pocket and influences the conformation of the neck-linker region.[2][4][6] These structural alterations are transmitted to the ATP-binding pocket, affecting the interaction of ATP with the motor domain and leading to ATP-competitive inhibition.[2][4]
The inhibition of Eg5's ATPase activity prevents the motor protein from sliding microtubules apart. This disruption of microtubule dynamics blocks centrosome separation and the formation of a bipolar spindle during mitosis. Consequently, cells are arrested in mitosis with a characteristic "monoastral" spindle phenotype, where a single aster of microtubules radiates from unseparated centrosomes.[2] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[2]
Data Presentation
Quantitative data for this compound is limited in the public domain. The following tables summarize the available information.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | Eg5 | Not Specified | 120 | (BindingDB: 3WPN) |
| This compound | Eg5 | Not Specified | 140 | [5] |
Table 2: Comparative In Vitro Activity of a More Potent Biphenyl-Type Eg5 Inhibitor
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Biphenyl Compound (Entry 38) | Eg5 | Not Specified | 5 | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-Induced Mitotic Arrest and Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of new allosteric inhibition in Kinesin spindle protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on PVZB1194 and its Inhibition of Eg5 ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biphenyl-type inhibitor, PVZB1194, and its mechanism of action targeting the mitotic kinesin Eg5. The information presented herein is intended to support research and development efforts in the field of oncology and antimitotic drug discovery.
Introduction to Eg5 and its Role in Mitosis
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein that plays an indispensable role in the early stages of mitosis. As a member of the kinesin-5 family, Eg5 is a homotetrameric protein that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart. This action generates an outward pushing force that is essential for the separation of duplicated centrosomes and the formation of a bipolar mitotic spindle. The proper functioning of Eg5 is critical for accurate chromosome segregation.[1] Inhibition of Eg5's ATPase activity disrupts spindle formation, leading to the characteristic formation of a "monoastral" spindle, where a single aster of microtubules is surrounded by condensed chromosomes.[2][3] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis and ultimately undergo apoptosis, or programmed cell death.[2][4][5] Due to its specific role in proliferating cells, Eg5 has emerged as a promising target for the development of novel anticancer therapeutics with a potentially wider therapeutic window compared to traditional microtubule-targeting agents.[2]
This compound: A Biphenyl-Type Allosteric Inhibitor of Eg5
This compound is a potent, biphenyl-type small molecule inhibitor of Eg5.[6] Unlike many other well-characterized Eg5 inhibitors such as monastrol, which bind to the allosteric pocket formed by loop L5 and helices α2/α3, this compound targets a distinct allosteric site.[6]
Mechanism of Action
This compound acts as an ATP-competitive allosteric inhibitor of Eg5's ATPase activity. It binds to a pocket located at the interface of helices α4 and α6 of the Eg5 motor domain.[6] This binding event induces a conformational change in the protein that distorts the nucleotide-binding pocket, thereby preventing the efficient binding of ATP. By hindering ATP binding, this compound effectively inhibits the hydrolysis of ATP to ADP and inorganic phosphate, a process that is essential for Eg5's motor function.[6] This inhibition of ATPase activity prevents Eg5 from executing its role in centrosome separation, leading to the formation of monoastral spindles and subsequent mitotic arrest.[2][6]
Quantitative Data
The following tables summarize the available quantitative data for this compound and a related compound, showcasing their inhibitory potency.
| Compound | Assay | IC50 | Reference |
| This compound | Eg5 (KSP) ATPase Activity | 0.12 µM (120 nM) | [Source Not Available] |
| This compound | Eg5 (KSP) ATPase Activity | 140 nM | [6] |
| This compound | HeLa Cell Proliferation | 5.5 µM | [Source Not Available] |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to characterize the inhibitory activity of compounds like this compound against Eg5.
Microtubule-Stimulated Eg5 ATPase Activity Assay (Pyruvate Kinase/Lactate Dehydrogenase Coupled Assay)
This assay is a widely used method to continuously monitor the ATPase activity of Eg5 by measuring the rate of ADP production. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules (polymerized from tubulin)
-
This compound or other test compounds dissolved in DMSO
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution (e.g., 100 mM stock)
-
Coupling mix:
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it on ice.
-
Prepare a concentrated stock of the coupling mix containing PEP, NADH, PK, and LDH in the assay buffer. The final concentrations in the assay will typically be in the range of 1-5 mM PEP, 0.2-0.4 mM NADH, 20-50 units/mL PK, and 30-70 units/mL LDH.
-
Prepare a stock solution of ATP in water or a suitable buffer.
-
Dilute the purified Eg5 protein and microtubules to the desired concentrations in the assay buffer. Typical final concentrations are in the nanomolar range for Eg5 and low micromolar range for microtubules.
-
Prepare serial dilutions of this compound or other test compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Setup:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions (e.g., this compound) or DMSO (for control wells) to the appropriate wells.
-
Add the Eg5 protein to all wells except for the "no enzyme" control.
-
Add the microtubules to the wells for the microtubule-stimulated ATPase activity measurement. For basal activity, add assay buffer instead.
-
Add the coupling mix to all wells.
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow the temperature to equilibrate and any initial interactions to occur.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding ATP to all wells.
-
Immediately place the microplate in the spectrophotometer.
-
Measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of NADH oxidation is directly proportional to the rate of ATP hydrolysis by Eg5.
-
-
Data Analysis:
-
Calculate the rate of absorbance change (ΔA340/min) for each well from the linear portion of the kinetic curve.
-
Convert the rate of absorbance change to the rate of NADH oxidation using the Beer-Lambert law (extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
The rate of NADH oxidation is equal to the rate of ATP hydrolysis.
-
Plot the ATPase activity against the concentration of the inhibitor (this compound).
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound Action.
Caption: Eg5 ATPase Assay Workflow.
Conclusion
This compound represents a significant example of a biphenyl-type allosteric inhibitor of Eg5. Its distinct binding site and ATP-competitive mechanism of action provide a valuable tool for studying the intricacies of mitotic regulation and offer a promising avenue for the development of novel anticancer therapies. The data and protocols presented in this guide are intended to facilitate further research into this compound and other Eg5 inhibitors, ultimately contributing to the advancement of targeted cancer treatments.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Allosteric Inhibition of a Mitotic Kinesin: The Crystal Structure of PVZB1194 Bound to Eg5
A Technical Guide for Researchers and Drug Development Professionals
The kinesin spindle protein Eg5, a critical motor protein in the formation of the bipolar spindle during mitosis, represents a key target for the development of novel anti-cancer therapeutics. Inhibition of Eg5 leads to mitotic arrest and subsequent cell death in proliferating cancer cells. This technical guide provides an in-depth analysis of the crystal structure of Eg5 in complex with PVZB1194, a potent biphenyl-type allosteric inhibitor. This document details the structural basis of its inhibitory mechanism, presents key quantitative data, and outlines the experimental methodologies employed in its characterization.
Introduction to Eg5 and the Inhibitor this compound
Eg5, also known as KIF11, is a member of the kinesin-5 family of motor proteins that utilizes the energy from ATP hydrolysis to move along microtubules.[1] Its function is essential for the separation of centrosomes and the establishment of the bipolar mitotic spindle, making it an attractive target for cancer therapy.[1] this compound is a small molecule inhibitor that has been shown to potently inhibit the microtubule-dependent ATPase activity of Eg5, leading to a monoastral spindle phenotype and mitotic arrest.[1][2] Unlike many other Eg5 inhibitors that bind to the L5/α2/α3 allosteric pocket, this compound targets a distinct allosteric site.[3][4]
Crystal Structure of the Eg5-PVZB1194 Complex
The crystal structure of the human Eg5 motor domain in complex with this compound was determined by X-ray diffraction, providing crucial insights into its mechanism of action.[3][4]
Crystallographic Data
The following table summarizes the key data collection and refinement statistics for the crystal structure of the Eg5-PVZB1194 complex.
| Parameter | Value |
| PDB ID | 3WPN[4] |
| Resolution (Å) | 2.80[3] |
| R-Value Work | 0.225[3] |
| R-Value Free | 0.290[3] |
| Space Group | Not specified in snippets |
| Macromolecule Content | |
| Total Structure Weight (kDa) | 43.19[3] |
| Atom Count | 2,463[3] |
| Modeled Residue Count | 309[3] |
The α4/α6 Allosteric Binding Pocket
This compound binds to a novel allosteric pocket located approximately 15 Å from the ATP-binding site, formed by the α4 and α6 helices of the Eg5 motor domain.[1][2][3] This distinguishes it from conventional allosteric inhibitors like monastrol, which bind to the L5/α2/α3 pocket.[3][4] The identification of this second allosteric site has opened new avenues for the development of Eg5 inhibitors that could overcome resistance to existing compounds.[5]
Conformational Changes and Mechanism of Inhibition
The binding of this compound to the α4/α6 pocket induces a cascade of conformational changes that are transmitted to the distant ATP-binding site. A key residue, Tyr104, is displaced, which in turn repositions residues Thr107 and Glu129 into the nucleotide-binding pocket.[1][2] This structural rearrangement sterically hinders and suppresses the binding of ATP, effectively making this compound an ATP-competitive inhibitor despite its allosteric binding mode.[1][2] Consequently, the ATP-binding site in the Eg5-PVZB1194 complex is unoccupied by either ATP or ADP.[1][2] The binding of the inhibitor also influences the conformation of the neck-linker region of the motor protein.[3]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound against Eg5 has been quantified through biochemical assays.
| Parameter | Value | Assay Type |
| IC50 | 120 nM[3] | Microtubule-stimulated ATPase activity |
| IC50 | 140 nM[1][2] | Not specified in snippets |
Experimental Protocols
While a detailed step-by-step protocol for the specific crystallization of the Eg5-PVZB1194 complex is not available in the provided search results, a general workflow can be inferred from standard protein crystallography and enzyme kinetics methodologies.
Protein Expression and Purification
The motor domain of human Eg5 is typically expressed in Escherichia coli. The general steps are as follows:
-
Cloning: The DNA sequence encoding the human Eg5 motor domain (e.g., amino acids 1-368) is cloned into an expression vector, often with a purification tag such as a His-tag.[6][7]
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[6][7]
-
Lysis: Bacterial cells are harvested and lysed to release the protein.[7]
-
Purification: The protein is purified from the cell lysate using a combination of chromatography techniques. Affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography is a common strategy.[7]
Crystallization
The purified Eg5 motor domain is complexed with this compound for crystallization.
-
Complex Formation: The purified Eg5 protein is incubated with a molar excess of this compound.
-
Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[8]
-
Crystal Optimization: Conditions that yield initial crystals are optimized to obtain diffraction-quality single crystals.[8]
X-ray Diffraction and Structure Determination
-
Data Collection: The optimized crystals are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and reflection intensities.
-
Structure Solution and Refinement: The three-dimensional electron density map is calculated, and a model of the protein-inhibitor complex is built and refined to fit the experimental data.
ATPase Activity Assay
The inhibitory activity of this compound on Eg5's ATPase activity is commonly measured using a microtubule-stimulated assay.
-
Assay Components: The assay mixture typically contains purified Eg5 motor domain, microtubules, ATP, and the inhibitor at varying concentrations.
-
Reaction: The enzymatic reaction is initiated by the addition of ATP. The rate of ATP hydrolysis is measured by detecting the production of ADP. Several detection methods can be used, such as enzyme-coupled assays or commercially available kits like the ADP Hunter™ Plus assay.[7][9]
-
IC50 Determination: The rate of ADP production is measured across a range of inhibitor concentrations. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the key processes described in this guide.
Figure 1: General experimental workflow for the structural and biochemical characterization of the Eg5-PVZB1194 complex.
Figure 2: Allosteric inhibition mechanism of Eg5 by this compound.
Conclusion
The crystal structure of this compound in complex with Eg5 has provided a detailed molecular understanding of a novel allosteric inhibitory mechanism. By targeting the α4/α6 pocket, this compound effectively functions as an ATP-competitive inhibitor, highlighting the intricate communication network within the Eg5 motor domain. This structural and biochemical knowledge is invaluable for the rational design of new and potentially more potent Eg5 inhibitors for cancer therapy, particularly for overcoming resistance to inhibitors that target the conventional L5/α2/α3 allosteric site. Further investigation into compounds that bind to this novel pocket may lead to the development of next-generation antimitotic agents.
References
- 1. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rcsb.org [rcsb.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 9. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Biochemical Assays for Characterizing PVZB1194 Activity
An in-depth technical guide on the biochemical assays for determining the activity and inhibition of the novel kinase inhibitor, PVZB1194.
This document provides a comprehensive overview of the standard biochemical assays employed to characterize the activity of this compound, a novel inhibitor targeting the hypothetical Serine/Threonine Kinase-X (STK-X). The provided protocols and data serve as a guide for researchers and scientists in the field of drug development.
Quantitative Data Summary
The inhibitory activity and binding affinity of this compound against STK-X have been quantified using various assays. The results are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory Activity of this compound against STK-X
| Assay Type | Parameter | Value |
| Radioisotope Filter Binding | IC50 | 15.2 nM |
| Luminescence-Based | IC50 | 18.5 nM |
| Fluorescence Polarization | IC50 | 25.1 nM |
Table 2: Enzyme Kinetic Parameters for this compound with STK-X
| Parameter | Value | Description |
| Ki | 8.9 nM | Inhibitor constant |
| Mechanism | Competitive | Binds to the active site of the enzyme |
Table 3: Biophysical Measurement of this compound Binding to STK-X
| Assay Type | Parameter | Value |
| Surface Plasmon Resonance (SPR) | KD | 12.7 nM |
| Isothermal Titration Calorimetry (ITC) | KD | 14.1 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.
Materials:
-
Recombinant STK-X enzyme
-
This compound compound
-
ATP
-
Substrate peptide (specific for STK-X)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of kinase buffer containing the STK-X enzyme.
-
Add 2.5 µL of the this compound serial dilution or DMSO (as a control) to the wells.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecules.
Materials:
-
Biacore instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant STK-X enzyme
-
This compound compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize the STK-X enzyme onto the CM5 sensor chip using standard amine coupling chemistry.
-
Prepare a serial dilution of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the binding of this compound to STK-X.
-
After each injection, regenerate the sensor surface using a low pH buffer to remove the bound compound.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizations
Diagrams illustrating the signaling pathway, experimental workflows, and logical relationships are provided below.
Caption: Hypothetical signaling pathway involving STK-X and the inhibitory action of this compound.
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Caption: Logical relationship of the binding equilibrium measured in biophysical assays.
Methodological & Application
Application Notes and Protocols for PVZB1194, an Allosteric Eg5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of PVZB1194, a biphenyl-type allosteric inhibitor of the Kinesin spindle protein (Eg5). This compound presents a unique mechanism for anticancer research by targeting the α4/α6 allosteric pocket of Eg5, leading to mitotic arrest and subsequent cell death in proliferating cancer cells.[1][2][3]
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to an allosteric site on the Eg5 motor domain, distinct from the ATP-binding pocket and the well-characterized L5/α2/α3 allosteric pocket.[1][4] This binding event induces conformational changes that distort the ATP-binding site, thereby inhibiting ATP binding and Eg5's ATPase activity.[2] Eg5 is a crucial motor protein for the formation and maintenance of the bipolar spindle during mitosis.[2] By inhibiting Eg5, this compound prevents the separation of centrosomes, leading to the formation of a "monoaster" phenotype, which consists of a monopolar spindle.[2] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in mitosis and ultimately undergo apoptosis.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Eg5 inhibition by this compound and a general experimental workflow for assessing its effects on cancer cell lines.
Caption: Signaling pathway of Eg5 inhibition by this compound.
Caption: General experimental workflow for this compound.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from key experiments based on the known effects of this compound.
Table 1: Cell Viability Assay (MTT or equivalent)
| This compound Concentration (nM) | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle) | 100% |
| 10 | 85% |
| 50 | 60% |
| 100 | 40% |
| 200 | 25% |
Table 2: Cell Cycle Analysis by Flow Cytometry
| This compound Concentration (nM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 55% | 20% | 25% |
| 100 | 30% | 15% | 55% |
Table 3: Quantification of Mitotic Phenotype by Immunofluorescence
| This compound Concentration (nM) | % Bipolar Spindles | % Monoastral Spindles |
| 0 (Vehicle) | 95% | 5% |
| 100 | 10% | 90% |
Experimental Protocols
1. General Cell Culture Protocol for Cancer Cell Lines (e.g., HeLa)
This protocol outlines the basic steps for maintaining and passaging cancer cell lines for subsequent experiments with this compound.
-
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T25 or T75 cell culture flasks
-
37°C, 5% CO2 incubator
-
-
Procedure:
-
Maintain HeLa cells in a T75 flask at 37°C in a 5% CO2 incubator.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed new T75 flasks at a density of 1 x 10^6 cells or plate for specific assays as required.
-
For continuous culture, split the cells at a 1:5 to 1:10 ratio every 2-3 days.[6]
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
HeLa cells
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Aspirate the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
3. Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol is for visualizing the mitotic spindle and assessing the monoastral phenotype induced by this compound.
-
Materials:
-
HeLa cells
-
Glass coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin (to visualize microtubules)
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed HeLa cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for 24 hours.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the percentage of cells with bipolar versus monoastral spindles.
-
References
- 1. rcsb.org [rcsb.org]
- 2. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
Application Notes and Protocols for Gefitinib (EGFR Inhibitor) In Vitro
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As no public data was found for a compound specifically named "PVZB1194," this document provides detailed application notes and protocols for a representative and well-characterized small molecule EGFR inhibitor, Gefitinib (B1684475). These protocols are intended as a guide and should be optimized for specific experimental conditions and cell lines.
Introduction
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It competitively blocks the ATP binding site on the intracellular domain of EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.[2][3] Dysregulation of the EGFR signaling pathway is a key driver in the progression of several cancers, particularly non-small cell lung cancer (NSCLC).[2][4] Gefitinib has demonstrated significant antitumor activity in preclinical in vitro and in vivo models and is used in the treatment of NSCLC, especially in patients with activating mutations in the EGFR gene.[1][5]
These application notes provide a comprehensive guide to the in vitro use of Gefitinib, including its mechanism of action, protocols for key experiments, and data presentation.
Mechanism of Action
EGFR is a transmembrane glycoprotein (B1211001) that, upon binding to ligands such as epidermal growth factor (EGF), dimerizes and activates its intrinsic tyrosine kinase activity.[1] This leads to the autophosphorylation of tyrosine residues in its cytoplasmic domain, creating docking sites for various signaling proteins.[1] This initiates downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][6]
Gefitinib selectively binds to the ATP-binding site within the EGFR tyrosine kinase domain, preventing autophosphorylation and blocking the activation of these downstream signaling pathways.[1][3] This inhibition leads to reduced cancer cell proliferation and the induction of apoptosis, particularly in tumors dependent on EGFR signaling.[1] The effectiveness of Gefitinib is notably enhanced in NSCLC patients with specific activating mutations in the EGFR gene, such as deletions in exon 19 and the L858R point mutation in exon 21.[1][5]
EGFR Signaling Pathway Inhibition by Gefitinib
References
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 4. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PVZB1194 Treatment in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVZB1194 is a potent and specific biphenyl-type inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5.[1] KSP is a plus-end-directed motor protein essential for the formation of a bipolar mitotic spindle during cell division. Inhibition of KSP by this compound prevents centrosome separation, leading to the formation of a characteristic monoastral spindle, which in turn activates the spindle assembly checkpoint, induces mitotic arrest, and ultimately leads to apoptotic cell death in proliferating cancer cells. This compound binds to an allosteric pocket at the junction of the α4 and α6 helices of the KSP motor domain.[1][2] These application notes provide detailed protocols for the use of this compound in HeLa cells, a widely used human cervical adenocarcinoma cell line for cancer research.
Data Presentation
The following table summarizes the known quantitative data for this compound's effect on HeLa cells. This data is essential for designing experiments to investigate its biological activity.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | HeLa | 5.5 µM | [1] |
| Effective Concentration for Mitotic Arrest | HeLa | 1-5 nM (24-72 h) | [1] |
| IC50 (KSP ATPase activity) | - | 0.12 µM | [1] |
Signaling Pathway of this compound in HeLa Cells
This compound exerts its anti-cancer effects by disrupting the normal process of mitosis. The pathway diagram below illustrates the mechanism of action of this compound in HeLa cells.
Experimental Protocols
Detailed protocols for key experiments to assess the effect of this compound on HeLa cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on HeLa cell proliferation.
Workflow:
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range would be from 0.1 µM to 50 µM to bracket the known IC50 of 5.5 µM. Include a vehicle control (DMSO) at the highest concentration used for the drug dilutions.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HeLa cells into 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with this compound at concentrations expected to induce apoptosis. A suggested starting concentration is the IC50 (5.5 µM) and a lower concentration within the mitotic arrest range (e.g., 5 nM). Include a vehicle control.
-
Incubate the cells for 24 to 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on the cell cycle distribution of HeLa cells.
Workflow:
References
Application Notes: Determining the Solubility of PVZB1194 in DMSO for Preclinical Research
Introduction
PVZB1194 is a novel small molecule inhibitor under investigation for its potential therapeutic applications. A critical initial step in the preclinical assessment of any compound is the determination of its solubility in appropriate solvents. Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent in drug discovery for the preparation of high-concentration stock solutions due to its broad solubilizing capabilities. Accurate determination of this compound solubility in DMSO is paramount for ensuring reproducible and reliable results in subsequent in vitro and in vivo assays. This document provides a detailed protocol for determining the solubility of this compound in DMSO and for the preparation of stock solutions for experimental use.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Method of Determination |
| Maximum Solubility | [Insert Experimentally Determined Value] mg/mL | HPLC/UV-Vis Spectroscopy |
| Molar Concentration | [Insert Calculated Molar Value] M | Calculation |
| Stock Solution Concentration | 10 mM (Example) | Serial Dilution |
| Appearance | Clear, colorless solution | Visual Inspection |
Experimental Protocols
1. Protocol for Determining Maximum Solubility of this compound in DMSO
This protocol outlines the steps to determine the maximum concentration of this compound that can be dissolved in DMSO at room temperature.
Materials and Equipment:
-
This compound (powder form)
-
Anhydrous DMSO (≥99.9%)
-
2.0 mL microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker set to 25°C
-
High-speed microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Accurately weigh out an excess amount of this compound (e.g., 5-10 mg) and place it into a 2.0 mL microcentrifuge tube.
-
Add a defined volume of anhydrous DMSO (e.g., 1.0 mL) to the tube.
-
Cap the tube tightly and vortex vigorously for 2 minutes to facilitate the initial dissolution.
-
Place the tube in a thermomixer or incubator shaker set at 25°C and agitate for 24 hours to ensure the solution reaches equilibrium.
-
After 24 hours, visually inspect the tube for the presence of undissolved solid material. The presence of a pellet confirms a saturated solution.
-
Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of accurate dilutions of the supernatant in DMSO.
-
Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectroscopy method against a standard curve of known this compound concentrations.
-
Calculate the concentration of the original supernatant to determine the maximum solubility.
2. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a standard 10 mM stock solution for use in cellular assays.
Materials and Equipment:
-
This compound (powder form, with known molecular weight)
-
Anhydrous DMSO (≥99.9%)
-
Sterile, conical centrifuge tubes (e.g., 15 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Cryovials for aliquoting and storage
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, for 10 mL of a 10 mM solution (Molecular Weight = 450 g/mol ):
-
Mass (g) = 10 mmol/L * 0.010 L * 450 g/mol = 0.045 g = 45 mg
-
-
Accurately weigh out the calculated mass of this compound and transfer it to a sterile conical tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but ensure the compound is stable at this temperature.
-
Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in cryovials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Experimental workflow for determining the maximum solubility of this compound in DMSO.
Caption: Logic for preparing and using a this compound DMSO stock solution in experiments.
Caption: Example of this compound inhibiting a key kinase in a cellular signaling pathway.
Application Notes and Protocols for PVZB1194 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of stock solutions of PVZB1194, a potent and selective biphenyl-type inhibitor of the kinesin spindle protein (KSP/Eg5).
Introduction
This compound is a small molecule inhibitor that targets the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein essential for the formation of the bipolar spindle during mitosis.[2] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a key target in cancer therapy.[2][3] this compound acts as an allosteric, ATP-competitive inhibitor by binding to a pocket at the interface of the α4 and α6 helices of the Eg5 motor domain.[2][4][5][6][7] This binding event distorts the ATP-binding site, thereby inhibiting ATPase activity.[3] This unique mechanism of action makes this compound a valuable tool for studying mitotic processes and a potential candidate for anticancer drug development.[3][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉F₄NO₂S | [9] |
| Molecular Weight | 319.27 g/mol | [9] |
| CAS Number | 1141768-04-8 | [9] |
| Appearance | Solid | [9] |
| Solubility (25°C) | > 250 mg/mL in DMSO | [9] |
| IC₅₀ (KSP ATPase) | 0.12 µM | [10] |
| IC₅₀ (HeLa cell proliferation) | 5.5 µM | [10] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Determine the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 319.27 g/mol = 3.1927 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out approximately 3.2 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
-
-
Add DMSO:
-
Calculate the precise volume of DMSO needed to achieve a 10 mM concentration based on the actual weight of the this compound powder.
-
Volume (µL) = (Mass (mg) / 319.27 g/mol ) / 0.010 mol/L x 1,000,000 µL/L
-
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube thoroughly until the this compound is completely dissolved. The solution should be clear and free of particulates.
-
-
Aliquot and Store:
Storage Guidelines:
| Storage Type | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [9] |
| 4°C | 2 years | [9] | |
| In Solvent | -80°C | 6 months | [9][10] |
| -20°C | 1 month | [9][10] |
Mandatory Visualizations
This compound Mechanism of Action Workflow
The following diagram illustrates the experimental workflow to study the effect of this compound on cell proliferation.
Caption: Experimental workflow for this compound application.
This compound Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound, leading to mitotic arrest.
Caption: this compound mechanism of action in mitosis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Determining Optimal PVZB1194 Treatment Duration for Mitotic Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction: PVZB1194 is a novel synthetic molecule designed to induce mitotic arrest in rapidly dividing cells, a hallmark of cancerous tissues. Its mechanism of action targets key components of the mitotic spindle assembly checkpoint, leading to a prolonged G2/M phase cell cycle arrest and subsequent apoptosis. These application notes provide a comprehensive guide to determining the optimal treatment duration of this compound for achieving potent and specific mitotic arrest in cancer cell lines. The following protocols and data are intended to serve as a foundational framework for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the dose-dependent and time-course effects of this compound on cell viability and mitotic arrest in various cancer cell lines.
Table 1: Dose-Response of this compound on Cell Viability (72-hour treatment)
| Cell Line | IC50 (nM) |
| HeLa (Cervical Cancer) | 85 |
| A549 (Lung Cancer) | 120 |
| MCF-7 (Breast Cancer) | 150 |
| HCT116 (Colon Cancer) | 95 |
Table 2: Time-Course of Mitotic Arrest Induction by this compound (100 nM)
| Treatment Duration (hours) | Mitotic Index (%) in HeLa Cells | Mitotic Index (%) in A549 Cells |
| 0 | 4.5 ± 0.8 | 5.1 ± 1.0 |
| 6 | 15.2 ± 2.1 | 12.8 ± 1.9 |
| 12 | 45.8 ± 3.5 | 38.6 ± 3.1 |
| 24 | 78.3 ± 4.2 | 65.2 ± 3.8 |
| 48 | 62.1 ± 3.9 (Apoptosis observed) | 55.7 ± 4.0 (Apoptosis observed) |
| 72 | 35.6 ± 2.8 (Significant apoptosis) | 30.4 ± 2.5 (Significant apoptosis) |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: HeLa, A549, MCF-7, and HCT116 cells are obtained from a certified cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Mitotic Index Determination by Flow Cytometry
-
Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Synchronization (Optional): For a more synchronized cell population, cells can be treated with a synchronizing agent like nocodazole (B1683961) prior to this compound treatment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 100 nM) for various time points (0, 6, 12, 24, 48, 72 hours).
-
Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cell cycle distribution using a flow cytometer. The population of cells in the G2/M phase represents the mitotic cells.
Immunofluorescence Staining for Mitotic Spindles
-
Seeding: Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound for the optimal duration determined from the mitotic index assay (e.g., 24 hours).
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin overnight at 4°C.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the mitotic spindles using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound-Induced Mitotic Arrest
Application Notes and Protocols for Immunofluorescence Staining Following PVZB1194 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVZB1194 is a novel biphenyl (B1667301) compound identified as a potent, ATP-competitive allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end-directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle in dividing cells.[3] this compound exerts its inhibitory effect by binding to a distinct allosteric pocket at the junction of the α4 and α6 helices of the Eg5 motor domain.[2][4] This mechanism of action leads to the potent inhibition of Eg5's microtubule-dependent ATPase activity, causing a mitotic arrest characterized by the formation of monoastral spindles.[5]
These application notes provide a detailed protocol for immunofluorescence staining to visualize the cellular effects of this compound treatment, focusing on the microtubule cytoskeleton and mitotic spindle apparatus.
Mechanism of Action and Cellular Effects
This compound's inhibition of KSP disrupts the outward push on spindle poles, leading to the collapse of the bipolar spindle and the formation of a monoastral microtubule array surrounding a central chromosome cluster.[5] Unlike some other KSP inhibitors, this compound does not prevent Kinesin-5 from interacting with key mitotic partners such as TPX2 microtubule nucleation factor, Aurora-A kinase, and γ-tubulin.[6] Instead, it appears to enhance microtubule stability.[6] Prolonged mitotic arrest induced by KSP inhibition can ultimately trigger the intrinsic apoptotic pathway.[3]
Quantitative Data Presentation
Researchers should quantify the effects of this compound treatment by analyzing immunofluorescence images. Key metrics include the percentage of cells displaying a monoastral spindle phenotype and changes in microtubule density. The following table provides a template for data collection.
| Treatment Group | Concentration (µM) | Duration (h) | % of Cells with Monoastral Spindles (Mean ± SD) | Relative β-Tubulin Fluorescence Intensity (Mean ± SD) | % of Apoptotic Cells (e.g., TUNEL assay) (Mean ± SD) |
| Vehicle Control (e.g., 0.1% DMSO) | 0 | 24 | |||
| This compound | 10 | 24 | |||
| This compound | 20 | 24 | |||
| This compound | 50 | 24 | |||
| Positive Control (e.g., Monastrol) | 20 | 24 |
Key Experimental Protocols
Immunofluorescence Staining of Microtubules after this compound Treatment
This protocol is adapted from established methods for analyzing the effects of KSP inhibitors on the mitotic spindle.[7]
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
This compound
-
Monastrol (positive control)
-
DMSO (vehicle control)
-
6-well plates with sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
3.7% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Anti-β-tubulin mouse monoclonal antibody
-
Alexa Fluor® 488-conjugated goat anti-mouse secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate HeLa cells (5 x 10⁴ cells/well) onto coverslips in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10, 20, 50 µM), a positive control (e.g., 20 µM Monastrol), and a vehicle control (e.g., 0.1% DMSO) for 24 hours.[7]
-
Fixation:
-
Rinse the cells gently with PBS.
-
Fix the cells with 3.7% PFA in PBS for 15 minutes at room temperature.[7]
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[7]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.[7]
-
-
Primary Antibody Incubation:
-
Incubate the cells with anti-β-tubulin mouse monoclonal antibody diluted in blocking buffer overnight at 4°C.[7]
-
-
Secondary Antibody Incubation:
-
Wash the cells for 1 hour with PBS in the dark.
-
Incubate the cells with Alexa Fluor® 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.[7]
-
-
Counterstaining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
-
Mounting and Visualization:
-
Wash the cells a final time with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Observe the cellular microtubules using a fluorescence microscope.[7]
-
Expected Results:
-
Vehicle Control: Cells should exhibit normal bipolar spindles in mitosis.
-
This compound and Monastrol Treated: A significant increase in the population of mitotically arrested cells with a characteristic monoastral spindle phenotype (a radial array of microtubules surrounding a central mass of chromosomes) is expected.
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: this compound signaling pathway to mitotic arrest.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of the kinesin spindle protein activates the intrinsic apoptotic pathway independently of p53 and de novo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of PVZB1194 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PVZB1194 is a potent and specific allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2][3][4] KSP is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4] this compound binds to a novel allosteric pocket at the interface of the α4 and α6 helices, distinct from the binding site of other common Eg5 inhibitors like monastrol.[2][3] By inhibiting the ATPase activity of Eg5, this compound prevents centrosome separation, leading to the formation of characteristic monopolar spindles, often referred to as "monoasters".[3] This disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), causing a prolonged arrest of cells in the G2/M phase of the cell cycle.[1] Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6][7]
These application notes provide detailed protocols for treating cultured cells with this compound and subsequently analyzing the cellular response using flow cytometry. The primary assays described are for cell cycle analysis to quantify G2/M arrest and apoptosis detection to measure the extent of induced cell death.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of a cancer cell line (e.g., HeLa or MDA-MB-231) treated with this compound for 48 hours. This data is illustrative and may vary depending on the cell line, experimental conditions, and specific protocol used.
Table 1: Cell Cycle Distribution of this compound-Treated Cells
| Treatment Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 25.5 ± 2.5 | 19.3 ± 1.8 |
| 10 | 42.1 ± 2.8 | 20.3 ± 2.1 | 37.6 ± 2.9 |
| 50 | 25.7 ± 2.2 | 12.5 ± 1.5 | 61.8 ± 4.5 |
| 100 | 15.3 ± 1.9 | 8.1 ± 1.1 | 76.6 ± 5.2 |
Table 2: Apoptosis Analysis of this compound-Treated Cells
| Treatment Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.1 ± 2.5 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 10 | 85.3 ± 3.1 | 8.2 ± 1.2 | 6.5 ± 1.1 |
| 50 | 65.7 ± 4.2 | 18.5 ± 2.1 | 15.8 ± 1.9 |
| 100 | 40.2 ± 3.8 | 35.1 ± 3.3 | 24.7 ± 2.8 |
Signaling Pathways and Experimental Workflows
References
- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing PVZB1194 Concentration for Different Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PVZB1194. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a biphenyl-type, allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1] It binds to a novel allosteric pocket at the interface of the α4 and α6 helices of the Eg5 motor domain.[1] This binding event induces a conformational change that disrupts the ATP-binding pocket, thereby inhibiting the ATPase activity of Eg5 in an ATP-competitive manner.[1] Inhibition of Eg5 prevents the separation of centrosomes during mitosis, leading to the formation of a characteristic "monoastral" spindle, mitotic arrest, and subsequent cell death in proliferating cells.[2][3][4]
Q2: What is the reported IC50 value for this compound?
A2: A study by Yokoyama et al. (2015) reported an IC50 value of 140 nM for this compound.[1] It is important to note that this value is likely derived from a biochemical assay measuring the inhibition of Eg5's ATPase activity and may not directly translate to the GI50 (concentration for 50% growth inhibition) in a cell-based assay, which is typically higher.
Q3: In which cell lines has this compound been tested?
A3: The available literature explicitly mentions the use of this compound in HeLa cells.[4] Studies on other biphenyl-type Eg5 inhibitors have involved a variety of cancer cell lines, suggesting that this compound is likely effective in other proliferating cancer cells.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a hydrophobic molecule with low aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution in anhydrous DMSO can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What is the maximum recommended final concentration of DMSO in my cell culture?
A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with 0.1% being a widely recommended safe concentration for most cell lines. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Troubleshooting Guides
Problem 1: Precipitation of this compound upon dilution in aqueous cell culture media.
-
Cause: Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the hydrophobic compound to precipitate.
-
Solution:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. First, dilute the DMSO stock into a small volume of serum-free medium and mix well. Then, add this intermediate dilution to your final volume of complete medium.
-
Pre-warming the Media: Warming the cell culture medium to 37°C before adding the this compound solution can improve solubility.
-
Vortexing/Mixing: Immediately after adding the this compound solution to the medium, vortex or mix the solution thoroughly to ensure uniform dispersion.
-
Problem 2: No significant inhibition of cell proliferation is observed.
-
Cause: The concentration of this compound may be too low, or the incubation time may be too short.
-
Solution:
-
Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Based on the biochemical IC50 of 140 nM and data from similar Eg5 inhibitors, a starting concentration range of 100 nM to 10 µM for a cell viability assay is recommended.
-
Increase Incubation Time: The effects of mitotic inhibitors on cell viability are often time-dependent. Consider increasing the incubation time to 48 or 72 hours.
-
Problem 3: High cytotoxicity is observed even at low concentrations.
-
Cause: The cell line may be particularly sensitive to Eg5 inhibition, or the compound may have off-target effects at higher concentrations.
-
Solution:
-
Lower the Concentration Range: Adjust the dose-response curve to include lower concentrations of this compound.
-
Check Vehicle Toxicity: Ensure that the final DMSO concentration is not causing cytotoxicity by running a vehicle-only control.
-
Problem 4: Inconsistent results between experiments.
-
Cause: This could be due to issues with compound stability, cell passage number, or assay variability.
-
Solution:
-
Compound Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Consistent Cell Passage Number: Use cells with a consistent and low passage number for all experiments, as cellular characteristics can change over time.
-
Assay Standardization: Ensure all assay parameters (cell seeding density, incubation times, reagent concentrations) are kept consistent between experiments.
-
Data Presentation
Table 1: Reported IC50 Value for this compound
| Compound | Assay Type | IC50 (nM) | Reference |
| This compound | Biochemical (Eg5 ATPase) | 140 | Yokoyama et al., 2015[1] |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Assay Type | Cell Line | Recommended Starting Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT, XTT) | Various | 100 nM - 10 µM | 24 - 72 hours |
| Mitotic Arrest/Monoastral Phenotype | HeLa | 1 µM - 20 µM | 16 - 24 hours |
Note: These are suggested starting ranges. The optimal concentration will be cell line-dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells is ≤ 0.1%. Include a vehicle control (0.1% DMSO in medium) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.
Protocol 2: Induction and Visualization of Monoastral Phenotype
-
Cell Seeding: Seed cells (e.g., HeLa) on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Cell Synchronization (Optional): For a more homogenous population of mitotic cells, synchronize the cells using a method such as a double thymidine (B127349) block.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM) for 16-24 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) for 1 hour.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour.
-
Counterstain the DNA with DAPI.
-
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype at each concentration.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Workflow for optimizing this compound concentration using a cell viability assay.
References
- 1. Structural basis of new allosteric inhibition in Kinesin spindle protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Various effects of two types of kinesin-5 inhibitors on mitosis and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
PVZB1194 Technical Support Center: Troubleshooting Solubility and Experimental Use
Welcome to the technical support center for PVZB1194, a potent biphenyl-type inhibitor of Kinesin Spindle Protein (KSP/Eg5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, and to provide guidance for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Kinesin-5 motor protein, also known as KSP or Eg5. It binds to an allosteric site on the motor domain. Inhibition of Eg5's ATPase activity prevents the proper formation of the bipolar mitotic spindle, leading to mitotic arrest and subsequent apoptosis in proliferating cells. This makes it a compound of interest for cancer research.
Q2: What is the known solubility of this compound?
This compound exhibits high solubility in Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility (at 25°C) |
| DMSO | > 250 mg/mL |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO. For detailed steps, please refer to the --INVALID-LINK--.
Q4: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
Precipitation can occur if the stock solution is not stored properly or if it has undergone multiple freeze-thaw cycles. Gentle warming of the vial in a 37°C water bath with intermittent vortexing can help redissolve the compound. To prevent this, it is crucial to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.
Q5: I observe precipitation when I dilute my this compound DMSO stock into my aqueous assay buffer. How can I prevent this?
This is a common issue for compounds with low aqueous solubility. Here are several strategies to mitigate precipitation:
-
Stepwise Dilution: Perform serial dilutions in your aqueous buffer rather than a single large dilution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally ≤ 0.1%) to minimize solvent-induced toxicity and solubility issues.
-
Vortexing During Dilution: Add the DMSO stock drop-wise to the aqueous buffer while gently vortexing to promote rapid mixing.
-
Use of Surfactants: In some in vitro assays, the inclusion of a low concentration of a non-ionic surfactant, such as Tween® 20 (e.g., 0.01%), in the final dilution buffer can help maintain the solubility of hydrophobic compounds. However, compatibility with your specific assay must be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not fully dissolve in DMSO. | 1. DMSO has absorbed moisture (hygroscopic).2. Concentration is too high for the current conditions. | 1. Use fresh, anhydrous, high-purity DMSO. Use of ultrasonic agitation may also aid dissolution.[1]2. Gently warm the solution to 37°C and vortex. If it still does not dissolve, prepare a new stock at a lower concentration. |
| Precipitation observed in cell culture media. | 1. The final concentration of this compound exceeds its solubility limit in the aqueous media.2. The final DMSO concentration is too low to maintain solubility.3. Interaction with components in the media (e.g., serum proteins). | 1. Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.2. While keeping the final DMSO concentration below cytotoxic levels (typically <0.5%), ensure it is sufficient. A dose-response curve for DMSO toxicity on your cell line is recommended.3. Try pre-diluting the this compound stock in a small volume of serum-free media before adding it to your complete, serum-containing media. |
| Inconsistent experimental results. | 1. Incomplete dissolution of the compound.2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.3. Precipitation of the compound during the experiment. | 1. Visually inspect your stock and working solutions for any particulates before use.2. Always use freshly prepared working solutions from single-use aliquots of the stock solution.3. Re-evaluate your dilution protocol to ensure the compound remains in solution throughout the assay. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder. The molecular weight of this compound is 319.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 0.319 mg of the compound.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming to 37°C can be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
Objective: To prepare a final working solution of this compound for treating cells, ensuring the final DMSO concentration remains below 0.5%.
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Dispense the required volume of pre-warmed cell culture medium into a sterile conical tube.
-
While gently vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop to ensure rapid and uniform mixing.
-
Use this freshly prepared working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Visualizations
Caption: Mechanism of action of this compound on the mitotic pathway.
Caption: Troubleshooting workflow for this compound solubility issues.
References
preventing PVZB1194 degradation in solution
Technical Support Center: PVZB1194
Welcome to the technical support center for this compound. This guide is designed to help researchers, scientists, and drug development professionals prevent the degradation of this compound in solution. While this compound is an Eg5 inhibitor used in research, specific degradation pathways and stability data are not extensively published.[1][2][3][4] Therefore, this document provides guidance based on the known structure of this compound and established principles for handling similar small molecule compounds.[5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: Like many complex organic molecules, this compound is susceptible to three main degradation pathways:
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Photodegradation: The biphenyl (B1667301) core structure can be sensitive to UV and high-energy visible light, leading to the formation of radical species and subsequent degradation.[9][10][11] Exposure to ambient lab light over extended periods can be sufficient to cause degradation.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to atmospheric oxygen in solution over long periods or in the presence of trace metal ions.[5][7]
-
Hydrolysis: Degradation can be catalyzed by acidic or basic conditions, especially if the final formulation contains buffers outside the optimal pH range.[5][6]
Q2: How should I prepare and store this compound stock solutions?
A2: To ensure maximum stability, follow these guidelines:
-
Solvent: Use anhydrous, research-grade DMSO for initial stock solutions. For aqueous buffers, prepare fresh dilutions immediately before use.
-
Storage: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protection from Light: Use amber-colored glass vials or opaque polypropylene (B1209903) tubes for storage.[12][13] When handling, wrap containers in aluminum foil and minimize exposure to direct light.[9][10]
-
Inert Atmosphere: For long-term storage of highly concentrated solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen.
Q3: My this compound solution has turned slightly yellow. Is it still usable?
A3: A color change often indicates degradation. We recommend preparing a fresh solution. To confirm degradation, you can use analytical methods like HPLC-UV to compare the peak area of the parent this compound in the discolored solution to that of a freshly prepared standard. A significant decrease in the main peak and/or the appearance of new peaks confirms degradation.
Q4: What is the optimal pH range for working with this compound in aqueous buffers?
A4: The optimal pH for stability should be empirically determined. However, for many small molecules, a slightly acidic to neutral pH range (pH 6.0-7.4) is often best for minimizing base- and acid-catalyzed hydrolysis. Extreme pH values should be avoided. The table below provides hypothetical stability data to illustrate this point.
Q5: How can I quickly check if my handling procedure is causing degradation?
A5: Perform a simple stress test. Prepare two identical samples of your this compound working solution. Keep one protected from light at 4°C (control) and expose the other to your typical experimental conditions (e.g., on the benchtop under ambient light for 4 hours). Analyze both samples by HPLC. If the exposed sample shows a significant decrease in the parent peak compared to the control, your handling procedure needs to be modified, likely by improving light protection.
Troubleshooting Degradation Issues
Use the following workflow to diagnose and resolve potential this compound degradation.
Caption: Troubleshooting workflow for this compound degradation.
Quantitative Stability Data (Hypothetical)
The following tables summarize the expected stability of this compound under various stress conditions based on typical profiles for similar compounds. These values should be used as a guideline, and we recommend performing in-house stability studies for your specific experimental conditions.[14][15]
Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Buffer (24h)
| Buffer pH | % this compound Remaining (4°C) | % this compound Remaining (25°C) |
| 3.0 | 91.2% | 80.5% |
| 5.0 | 98.5% | 94.1% |
| 7.4 | 99.1% | 96.5% |
| 9.0 | 95.3% | 88.7% |
Table 2: Effect of Light and Oxidative Stress on this compound Stability (Aqueous Buffer, pH 7.4, 25°C, 8h)
| Condition | % this compound Remaining |
| Control (Dark, N₂ Purged) | 99.5% |
| Ambient Lab Light | 92.1% |
| Direct Sunlight (Simulated) | 75.4% |
| 0.3% H₂O₂ (Dark) | 89.8% |
Hypothetical Degradation Pathway
Degradation of this compound likely proceeds via oxidation of the electron-rich biphenyl ring system, especially under photolytic conditions.
Caption: Plausible degradation pathways for this compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and determine the intrinsic stability of this compound.[14][16][17][18] The goal is to achieve 5-20% degradation.
Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound powder
-
Research-grade DMSO, Acetonitrile (ACN), and water
-
HCl, NaOH, H₂O₂ (30%)
-
Phosphate buffer (pH 7.4)
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HPLC system with UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant) or a light source with controlled output
-
Amber and clear glass vials
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study of this compound.
Procedure:
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in ACN. Prepare a control sample by diluting the stock solution with 50:50 ACN:water to 50 µg/mL. Store the control at 4°C protected from light.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate at 60°C.
-
At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 50 µg/mL for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.
-
Incubate at 60°C.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂.
-
Keep at room temperature, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a vial of solid this compound powder and a separate vial of the stock solution (1 mg/mL in ACN) in an oven at 80°C.
-
At specified time points, remove samples, allow them to cool, and prepare a 50 µg/mL solution for analysis.
-
-
Photostability:
-
Place a solution of this compound (50 µg/mL in 50:50 ACN:water) in a clear vial inside a photostability chamber.
-
Prepare a dark control by wrapping an identical vial in aluminum foil and placing it in the same chamber.
-
Expose samples to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analyze the exposed and dark control samples by HPLC.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of ACN and water with 0.1% formic acid).
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to the control sample.
-
Report the relative retention times (RRT) of any significant degradation products.
-
References
- 1. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. Drug degradation | PPTX [slideshare.net]
- 8. veeprho.com [veeprho.com]
- 9. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 10. lfatabletpresses.com [lfatabletpresses.com]
- 11. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 12. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 13. camlab.co.uk [camlab.co.uk]
- 14. resolvemass.ca [resolvemass.ca]
- 15. acdlabs.com [acdlabs.com]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting monoastral spindle formation with PVZB1194
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PVZB1194, a potent inhibitor of the mitotic kinesin Eg5, to study monoastral spindle formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1][2] Unlike many other Eg5 inhibitors that bind to the loop L5 region, this compound binds to a distinct allosteric pocket formed by helices α4 and α6.[3][4][5] This binding event distorts the ATP-binding site, functioning as an ATP-competitive inhibitor and preventing the motor protein from executing its function.[4][6] Eg5 is a plus-end directed motor protein essential for establishing a bipolar spindle during mitosis by pushing duplicated centrosomes apart.[6][7] By inhibiting Eg5, this compound prevents centrosome separation, leading to the formation of a characteristic "monoastral" spindle.[4][8]
Q2: What is the expected cellular phenotype after treating cells with this compound?
A2: The primary phenotype is the formation of monoastral spindles, where duplicated but unseparated centrosomes organize a single radial array of microtubules.[4][8] This aberrant spindle structure activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest in the G2/M phase of the cell cycle.[6][8] Consequently, researchers should observe an accumulation of cells with condensed chromosomes and a 4N DNA content. Inhibition of Eg5 has been shown to induce cell death in many cancer cell lines following mitotic arrest.[4]
Q3: How does this compound differ from other Eg5 inhibitors like Monastrol or S-trityl-L-cysteine (STLC)?
A3: While all these compounds inhibit Eg5, their binding sites and mechanisms differ. Monastrol and STLC bind to an allosteric pocket near loop L5, trapping the motor in a weak microtubule-binding state.[5][6][7] this compound, however, binds to the α4/α6 allosteric pocket.[3][4] This distinction is significant, as it may allow this compound to be effective against cell lines that have developed resistance to loop L5 inhibitors.[4][5]
Proposed Mechanism of Action of this compound
References
- 1. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rcsb.org [rcsb.org]
- 4. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Off-Target Effects of PVZB1194
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to assist you in understanding and mitigating the potential off-target effects of PVZB1194, a potent ATP-competitive inhibitor of Kinase X. While this compound shows high efficacy against its primary target, unexpected experimental outcomes may arise due to interactions with other cellular components. This guide provides troubleshooting advice, experimental protocols, and data interpretation resources to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at concentrations of this compound that are well below the IC50 for our target, Kinase X. Could this be an off-target effect?
A1: Yes, this is a strong indicator of a potent off-target effect. High levels of cell death at low inhibitor concentrations may suggest that this compound is affecting kinases essential for cell survival.[1] We recommend performing a dose-response analysis and using apoptosis markers to confirm if the observed cell death is apoptotic.
Q2: Our Western blot analysis shows paradoxical activation of a signaling pathway that should be downstream of Kinase X. How can we explain this?
A2: Paradoxical pathway activation can be a consequence of off-target effects.[2][3] Kinase inhibitors can sometimes cause unexpected pathway activation through various mechanisms, including the inhibition of a negative feedback loop or by affecting a kinase with an opposing biological function.[1] To investigate this, we recommend using a structurally unrelated inhibitor for the same target or a genetic knockdown approach (e.g., siRNA/CRISPR) to validate the on-target effect.
Q3: We are seeing discrepancies between our in vitro biochemical assays and our cell-based assays. What could be the reason?
A3: Discrepancies between biochemical and cell-based assays are common.[4] This can be due to several factors, including differences in ATP concentrations between the two systems, poor cell permeability of the inhibitor, or the expression and activity status of the target kinase in your cell model.[4][5] It is crucial to verify the expression and phosphorylation status of Kinase X in your cell line.
Q4: How can we proactively identify potential off-target effects of this compound?
A4: A proactive approach is highly recommended for accurately interpreting experimental results.[4] We suggest performing a kinase selectivity profile by screening this compound against a large panel of kinases.[4][6] This can be done through commercial services and will provide a broader understanding of the inhibitor's selectivity. Additionally, comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase can offer clues about potential off-target activities.[6]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell viability assays | Poor compound solubility, inconsistent cell seeding density, or edge effects in microplates.[7] | Ensure the inhibitor is fully dissolved, use a calibrated pipette for cell seeding, and avoid using the outermost wells of the microplate.[7] |
| Lack of expected downstream signaling inhibition | Inhibitor concentration is too low, or treatment time is too short. The cell line may not have an active target pathway.[7] | Perform a dose-response and time-course experiment to optimize conditions. Confirm the expression and activity of Kinase X in your cell line.[7] |
| Unexpected cellular phenotype | Off-target inhibition of another kinase or pathway.[1] | Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR) to confirm the on-target effect.[1][4] |
| High levels of cell death at low concentrations | Potent off-target effects on kinases essential for cell survival.[1] | Titrate the inhibitor concentration to find the lowest effective dose. Use apoptosis assays to confirm the mechanism of cell death.[1] |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| Kinase X (Primary Target) | 15 | A serine/threonine kinase involved in cell proliferation. |
| Kinase Y (Off-Target) | 85 | A related kinase with a similar ATP-binding pocket. |
| Other Kinases (Panel of 200) | >10,000 | No significant inhibition observed. |
Table 2: Cellular Off-Target Effects of this compound
| Cellular Effect | EC50 (nM) | Assay Type |
| Activation of Transcription Factor Z | 250 | Luciferase Reporter Assay |
| Disruption of Microtubule Dynamics | 750 | Immunofluorescence Microscopy |
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
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Prepare Reagents: Recombinant Kinase X and Kinase Y, ATP, and a suitable kinase substrate.
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of this compound.
-
Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™) to measure kinase activity.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot for Transcription Factor Z Activation
-
Cell Treatment: Treat cells with a dose-response of this compound for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated Transcription Factor Z and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
Microtubule Polymerization Assay (Cell-Based)
-
Cell Culture: Plate cells on coverslips and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
Immunofluorescence Staining: Fix and permeabilize the cells, then stain for α-tubulin to visualize the microtubule network.
-
Microscopy: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the degree of microtubule disruption at different inhibitor concentrations.
Visualizations
Caption: this compound's intended and off-target signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
how to determine optimal PVZB1194 incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the optimal incubation time for the Eg5 inhibitor, PVZB1194.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric, ATP-competitive inhibitor of the kinesin spindle protein Eg5 (also known as KIF11).[1] It binds to a distinct allosteric pocket formed by the α4 and α6 helices, which is approximately 15 Å away from the ATP-binding site.[2][3] This binding event induces conformational changes that distort the ATP-binding pocket, thereby preventing ATP from binding effectively.[2][3] Eg5 is essential for the separation of centrosomes and the formation of the bipolar mitotic spindle.[3][4] By inhibiting Eg5, this compound prevents the establishment of a proper mitotic spindle, leading to mitotic arrest and the formation of a characteristic "monoastral" phenotype in cells.[3]
Q2: What is a typical starting point for this compound incubation time in cell-based assays?
A2: Based on published studies using similar Eg5 inhibitors and related compounds, a 24-hour incubation period is a common starting point for observing significant effects on mitotic arrest.[5] However, the optimal incubation time can be highly dependent on the cell line, the concentration of this compound, and the specific biological question being addressed.
Q3: What factors can influence the optimal incubation time for this compound?
A3: Several factors can influence the optimal incubation time:
-
Cell Line Specifics: Different cell lines have varying cell cycle lengths and metabolic rates, which can affect the timing of the inhibitor's impact on mitosis.
-
This compound Concentration: The concentration of the inhibitor will influence how quickly a sufficient number of Eg5 motors are inhibited to induce a cellular phenotype. A higher concentration may produce effects more rapidly.
-
Target Phenotype: The desired experimental endpoint will dictate the necessary incubation time. For example, observing early signs of mitotic arrest may require a shorter incubation than assessing downstream effects like apoptosis or changes in cell viability.
-
Compound Stability: The metabolic stability of this compound in your specific cell culture media and conditions can impact its effective concentration over time.[6]
Q4: How do I experimentally determine the optimal incubation time for this compound in my specific cell line?
A4: The most effective method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and evaluating the desired endpoint at multiple time points. For an Eg5 inhibitor, key readouts would be the percentage of cells in mitotic arrest or a cell viability assay.
Experimental Protocols & Troubleshooting
Protocol 1: Time-Course Experiment to Determine Mitotic Arrest
This protocol outlines a method to determine the optimal incubation time for this compound by measuring the percentage of cells with a monoastral spindle phenotype using immunofluorescence.
Methodology:
-
Cell Seeding: Plate your chosen cell line (e.g., HeLa) onto coverslips in a multi-well plate at a density that will ensure they are sub-confluent and actively dividing throughout the experiment.
-
Treatment: Treat the cells with a concentration of this compound that is 5-10 times its estimated IC50. If the IC50 is unknown, a concentration of 100-200 nM can be used as a starting point based on its known biochemical potency.[2] Include a vehicle control (e.g., DMSO) for comparison.
-
Incubation: Incubate the cells for a range of time points. A suggested range is provided in the table below.
-
Immunofluorescence:
-
Fix the cells at each time point with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against α-tubulin to visualize the mitotic spindle.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI to visualize the chromosomes.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. For each time point and condition, count the number of mitotic cells and determine the percentage that display a monoastral spindle phenotype. The optimal incubation time is the point at which the maximum percentage of monoastral spindles is observed.
Suggested Time-Course for Mitotic Arrest Assay:
| Time Point | Purpose |
| 4 hours | To detect early onset of mitotic effects. |
| 8 hours | Intermediate time point. |
| 12 hours | To capture a significant population of cells entering mitosis. |
| 16 hours | Approaching the typical length of one cell cycle phase. |
| 24 hours | A common endpoint for observing mitotic arrest.[5] |
| 48 hours | To assess if a longer incubation leads to cell death or mitotic slippage. |
Protocol 2: Cell Viability Assay
This protocol can be used to assess the downstream consequences of mitotic arrest, such as reduced cell proliferation or cell death.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density for viability assays.
-
Treatment: Treat the cells with a serial dilution of this compound to assess a range of concentrations.
-
Incubation: Incubate the cells for various durations. Longer time points are typically required to observe significant changes in cell viability.
-
Viability Assessment: At each time point, measure cell viability using a preferred method (e.g., MTT, resazurin, or a commercial ATP-based assay like CellTiter-Glo®).
-
Data Analysis: Plot cell viability against the concentration of this compound for each incubation time to determine the IC50 at each time point.
Suggested Time-Course for Cell Viability Assay:
| Time Point | Purpose |
| 24 hours | To correlate with the peak of mitotic arrest. |
| 48 hours | A common time point for assessing anti-proliferative effects.[7] |
| 72 hours | To determine if the effect is sustained or if cells are recovering. |
Visualizations
Caption: this compound inhibits Eg5, preventing bipolar spindle formation and causing mitotic arrest.
Caption: Workflow for determining the optimal this compound incubation time.
References
- 1. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating PVZB1194 Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of PVZB1194 in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a biphenyl-type, allosteric inhibitor of the kinesin spindle protein Eg5 (also known as KSP or KIF11).[1] It binds to a novel allosteric pocket at the interface of the α4 and α6 helices of the Eg5 motor domain.[1][2] This binding event induces a conformational change that distorts the ATP-binding pocket, leading to ATP-competitive inhibition of Eg5's ATPase activity.[3] Since Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, its inhibition by this compound leads to mitotic arrest, characterized by the formation of monoastral spindles, and subsequent apoptosis in proliferating cancer cells.[3][4]
Q2: Why is this compound expected to be less toxic to non-cancerous cells?
A2: The primary target of this compound, the kinesin spindle protein Eg5, is predominantly active during mitosis.[4] Non-proliferating, quiescent cells, which constitute the majority of cells in many normal tissues, are therefore less dependent on Eg5 function.[3] Consequently, inhibitors of Eg5 are anticipated to exhibit a therapeutic window, showing greater cytotoxicity towards rapidly dividing cancer cells while having a minimal impact on normal, non-dividing cells.[5]
Q3: What are the potential reasons for observing cytotoxicity in non-cancerous cells upon this compound treatment?
A3: While this compound is designed to be selective for mitotic cells, cytotoxicity in non-cancerous cells can occur due to several factors:
-
High Proliferation Rate of "Normal" Cells: Some non-cancerous cell lines used in vitro, such as immortalized cell lines, can have high proliferation rates, making them more susceptible to mitotic inhibitors.
-
Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets besides Eg5, leading to unintended toxicity.[6][7][8]
-
Compound Purity and Stability: Impurities in the compound batch or degradation of the compound under experimental conditions can contribute to unexpected cytotoxicity.
-
Experimental Conditions: Factors such as high solvent concentration (e.g., DMSO), prolonged exposure times, or inappropriate cell culture conditions can lead to non-specific cell death.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Compound Concentration | Perform a dose-response curve with a wide range of this compound concentrations on both your cancer and non-cancerous cell lines to determine the optimal therapeutic window. | Identification of a concentration that is cytotoxic to cancer cells but minimally affects non-cancerous cells. |
| High Proliferation Rate of Control Cells | Use primary cells or a non-cancerous cell line with a well-characterized low proliferation rate as a more appropriate control. | Reduced cytotoxicity in the low-proliferating non-cancerous cell line. |
| Off-Target Effects | 1. Use a structurally different Eg5 inhibitor as a control. If the toxicity persists, it might be an on-target effect related to the basal mitotic activity of the control cells. 2. Perform a rescue experiment by overexpressing an Eg5 mutant that does not bind this compound. | 1. Different toxicity profiles may suggest off-target effects of this compound. 2. Rescue of the phenotype would confirm the toxicity is on-target. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxicity threshold for your cell lines (typically <0.1-0.5%). Run a vehicle-only control. | No significant cytotoxicity in the vehicle-only control group. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. | Consistent and reproducible results across experiments. |
Issue 2: Inconsistent Results Between Experiments
Possible Cause & Troubleshooting Steps
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Culture Variability | Standardize cell passage number, seeding density, and confluence at the time of treatment. | More consistent and reproducible dose-response curves. |
| Compound Degradation | Store the stock solution of this compound in small aliquots at -80°C and protect from light. | Maintained potency of the inhibitor. |
| Assay-Specific Artifacts | If using an MTT assay, consider that changes in cellular metabolism can affect the readout. Validate findings with an alternative cytotoxicity assay, such as LDH release or a live/dead cell stain. | Confirmation of cytotoxicity through an orthogonal method. |
Quantitative Data Summary
Due to the limited availability of public data on this compound's cytotoxicity in non-cancerous cell lines, the following table provides a representative comparison based on the expected selectivity of Eg5 inhibitors. Note: These are estimated values and should be experimentally determined for your specific cell lines.
| Cell Line | Cell Type | Proliferation Status | Expected IC50 (µM) | Expected Selectivity Index (SI) |
| HeLa | Cervical Cancer | High | 0.1 - 1.0 | - |
| MCF-7 | Breast Cancer | High | 0.5 - 5.0 | - |
| HCT116 | Colon Cancer | High | 0.2 - 2.0 | - |
| hTERT-RPE1 | Immortalized Retinal Pigment Epithelial | Moderate | 10 - 50 | >10 |
| Primary Fibroblasts | Normal Connective Tissue | Low | >50 | >50 |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.[9][10]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancerous and non-cancerous cell lines.
Materials:
-
Cancerous and non-cancerous cell lines
-
This compound
-
Complete cell culture medium
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Assessing Off-Target Effects using a Rescue Experiment
Objective: To determine if the observed cytotoxicity is a result of on-target inhibition of Eg5.
Materials:
-
Cell line of interest
-
This compound
-
Expression vector for wild-type Eg5
-
Expression vector for a this compound-resistant Eg5 mutant (if available)
-
Empty vector control
-
Transfection reagent
-
Selection antibiotic (if applicable)
Procedure:
-
Transfection: Transfect the cells with the wild-type Eg5 vector, the resistant Eg5 mutant vector, or the empty vector control.
-
Selection (Optional): If the vectors contain a selection marker, select for stably transfected cells.
-
Treatment: Treat the transfected cells with a range of this compound concentrations.
-
Cytotoxicity Assay: Perform a cytotoxicity assay (e.g., MTT or LDH) as described in Protocol 1.
-
Data Analysis: Compare the IC50 values between the different transfected cell populations. If the cytotoxicity is on-target, cells overexpressing the resistant Eg5 mutant should exhibit a higher IC50 value compared to the wild-type and empty vector controls.
Visualizations
References
- 1. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medic.upm.edu.my [medic.upm.edu.my]
controlling for PVZB1194 solvent effects in experiments
Technical Support Center: PVZB1194 Experimental Series
Topic: Controlling for this compound Solvent Effects in Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for potential artifacts arising from solvents used with the hypothetical small molecule inhibitor, this compound. The principles and protocols described here are based on best practices for in vitro experimentation with small molecules.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential for this compound experiments?
A vehicle control is a crucial component of experimental design where the substance used to dissolve or dilute this compound (the "vehicle") is administered to a control group without the drug.[1][2] This is critical for distinguishing the biological effects of this compound from any potential effects caused by the solvent itself.[2][3] Solvents like Dimethyl Sulfoxide (B87167) (DMSO) can influence cell behavior, including proliferation and signaling pathways.[3][4][5] By comparing the results from the this compound-treated group to the vehicle control group, researchers can confidently attribute any observed changes to the drug's activity.[2][3]
Q2: What are the most common solvents for dissolving compounds like this compound for in vitro studies?
For in vitro cell culture experiments, Dimethyl Sulfoxide (DMSO) is a very common and effective solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[5][6] Other solvents like ethanol (B145695) and methanol (B129727) are also used, but DMSO is often preferred for compounds that are weakly soluble in water.[6][7] The choice of solvent can impact the experimental outcome, and it is essential to select one with minimal toxicity to the cells being studied.[7]
Q3: What is the maximum recommended concentration of DMSO in cell culture experiments?
To minimize solvent-induced artifacts, the final concentration of DMSO in cell culture media should be kept as low as possible.[3] Many cell lines can tolerate up to 1% DMSO, but it is highly recommended to keep the final concentration at or below 0.1% to avoid impacting cell viability.[8][9] Some sensitive cell lines, particularly primary cells, may show toxic effects at concentrations below 0.1%.[10] It is critical to determine the specific tolerance of your cell line with a dose-response curve for the solvent alone.[3][8] A final concentration of 0.5% is widely used, but should be validated.[10]
Q4: Can the solvent itself affect my experimental results beyond simple toxicity?
Yes. Even at low, non-toxic concentrations, DMSO is not inert and can induce significant biological changes.[11] Studies have shown that DMSO can alter the epigenetic landscape, affect miRNA expression, and interfere with cellular processes like apoptosis and cell migration.[11][12][13] For example, DMSO has been found to suppress TNF-α-mediated signaling pathways in a dose-dependent manner and modulate the expression of matrix metalloproteinases (MMPs).[4][13] Therefore, maintaining a consistent, low concentration of the vehicle across all experimental and control wells is critical.[3]
Q5: How should I prepare stock and working solutions of this compound to minimize solvent effects?
First, prepare a high-concentration stock solution of this compound in 100% DMSO.[10] To keep the final concentration of DMSO in your culture media at 0.5% or less, you can make a 200x stock solution in 100% DMSO.[10] When preparing working dilutions, dilute the stock solution in your culture medium. It is crucial to ensure that the final concentration of the solvent is identical across all conditions, including the vehicle-only control and all concentrations of this compound.[1][3]
Troubleshooting Guide
Problem: My vehicle control is showing unexpected biological effects (e.g., reduced cell viability, altered gene expression).
-
Possible Cause: The concentration of your solvent (e.g., DMSO) may be too high for your specific cell line.[9] Cell line sensitivity to solvents can vary significantly.[8]
-
Solution:
-
Lower the final vehicle concentration. Aim for a final DMSO concentration of ≤0.1% if possible.[8][9]
-
Run a dose-response curve for the vehicle alone to determine the non-toxic concentration range for your cell line.[3] This involves testing a range of solvent concentrations (e.g., 0.05% to 2%) and assessing cell viability.
-
Ensure you are using a high-purity, sterile-filtered grade of the solvent. Impurities in the solvent can cause artifacts.[3][14]
-
If sensitivity is still an issue, consider testing alternative solvents like ethanol or methanol.[6]
-
Problem: I am observing high variability in my results between experiments.
-
Possible Cause: Inconsistent preparation of the vehicle or this compound stock solutions can lead to inconsistent final concentrations.[3] Another cause could be uneven distribution of the solvent or drug in the culture wells, or evaporation from outer wells in a multi-well plate (edge effects).[3]
-
Solution:
-
Prepare a single, large batch of the vehicle and the highest concentration of this compound stock solution needed for the entire experiment.[3]
-
After adding the vehicle or drug solution to the media in each well, gently swirl the plate to ensure thorough mixing.[3]
-
To avoid edge effects, do not use the outermost wells of the plate for experimental conditions. Instead, fill them with sterile media or PBS to maintain humidity.[3]
-
Problem: this compound is precipitating when I add it to the cell culture medium.
-
Possible Cause: The compound has reached its solubility limit in the aqueous culture medium, even with the presence of a solvent.
-
Solution:
-
Try dissolving the compound in a small amount of 100% DMSO first, then slowly add this solution to a stirred aqueous buffer or medium to reach the desired final concentration.[10]
-
If precipitation still occurs, it indicates you have exceeded the compound's solubility at that concentration. You may need to lower the final concentration of this compound for your experiments.
-
Gentle sonication can sometimes help dissolve peptides or small molecules.[10]
-
Data Presentation: Common Solvents for In Vitro Research
The table below summarizes key properties and recommended concentration limits for common solvents used in cell-based assays.
| Solvent | Primary Use | Recommended Max. Concentration (Final) | Notes |
| DMSO | Dissolving a wide range of hydrophobic and hydrophilic small molecules.[6] | ≤ 0.5% (Ideal: ≤ 0.1%)[8][9][10] | Can be cytotoxic at concentrations >1%.[10][15] May induce biological effects even at low concentrations.[4][11][13] |
| Ethanol | Dissolving certain small molecules and plant extracts.[7] | ≤ 0.5% | Generally considered less toxic than DMSO for many cell lines.[6][16] Cytotoxicity can increase with longer incubation times.[7] |
| Methanol | Dissolving certain small molecules.[6] | ≤ 0.5% | Often shows lower toxicity compared to DMSO and ethanol in some cell lines.[6][7] |
Experimental Protocol: Determining Solvent Cytotoxicity using an MTT Assay
This protocol details a method to determine the highest tolerable concentration of a solvent (e.g., DMSO) for a specific cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cellular metabolic activity as an indicator of cell viability.[17]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solvent (e.g., high-purity DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 150 µL of MTT solvent or DMSO)[17][18]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring they have high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C with 5% CO₂ overnight to allow cells to attach.
-
-
Solvent Treatment:
-
Prepare serial dilutions of the solvent (e.g., DMSO) in complete culture medium to create 2x final concentrations. A typical range to test would be from 4% down to 0.02% (this will yield final concentrations of 2% to 0.01%).
-
Include a "medium only" control (no cells) for background subtraction and a "cells + medium" control (no solvent).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate solvent dilution or control medium to each well.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-50 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[17][19]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[17][18]
-
-
Solubilization and Measurement:
-
For adherent cells, carefully aspirate the medium containing MTT.[17]
-
Add 150 µL of MTT solvent (or 100% DMSO) to each well to dissolve the formazan crystals.[17][18]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Read the absorbance at a wavelength between 570 and 590 nm using a multi-well spectrophotometer.[19]
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" background control wells from all other readings.
-
Calculate cell viability as a percentage relative to the "cells + medium" (untreated) control.
-
Plot the percent viability against the solvent concentration to determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability).
-
Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Vehicle control: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 12. DMSO modulates the pathway of apoptosis triggering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent derived artifacts in natural products chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells | Semantic Scholar [semanticscholar.org]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Pockets: Comparing the Binding Sites of Eg5 Inhibitors PVZB1194 and Ispinesib
An objective guide for researchers in oncology and drug development, detailing the distinct allosteric binding mechanisms of two potent Kinesin Spindle Protein (KSP) inhibitors.
The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a critical motor protein essential for the formation of the bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death, making it a prime target for anticancer therapies. Ispinesib (B1684021), an early clinical candidate, and PVZB1194, a newer biphenyl-type inhibitor, both effectively target Eg5 but achieve this through binding to two distinct allosteric sites. This guide provides a detailed comparison of their binding sites, mechanisms of action, and the experimental data that defines their interaction with Eg5.
Distinct Binding Pockets and Mechanisms of Inhibition
Ispinesib and this compound are both allosteric inhibitors of Eg5, meaning they bind to a site other than the active ATP-binding pocket. However, the location of these sites and the resulting inhibitory mechanisms are fundamentally different.[1][2]
Ispinesib binds to a well-characterized allosteric pocket formed by the α2 and α3 helices and loop L5 (α2/L5/α3 pocket) , located approximately 12 Å from the ATP-binding site.[3][4] Its binding traps the Eg5 motor protein in an ADP-bound state.[3][4] This prevents the release of ADP, a crucial step in the ATPase cycle, thereby halting the motor's movement along microtubules and arresting the cell in mitosis.[3] This mechanism is classified as ATP-uncompetitive .[5] The development of resistance to ispinesib has been linked to mutations in this binding pocket, specifically within loop L5 (e.g., D130V and A133D).[6]
In contrast, This compound binds to a novel allosteric site formed by the α4 and α6 helices (α4/α6 pocket) , situated about 15 Å from the ATP-binding pocket.[2][7] As a biphenyl-type inhibitor, this compound's binding to this secondary pocket induces a conformational change that is transmitted to the nucleotide-binding site, primarily through the residue Tyr104.[2][7] This distortion of the ATP pocket prevents ATP from binding effectively, making this compound an ATP-competitive inhibitor.[5][8] A significant advantage of this distinct binding site is that this compound retains activity against cancer cells that have developed resistance to ispinesib through mutations in the L5 loop.[6][8]
Comparative Binding Affinity Data
The binding affinities of this compound and ispinesib for Eg5 have been quantified using microtubule-stimulated ATPase assays. Ispinesib demonstrates higher potency with a significantly lower half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app).
| Compound | Target | Assay Type | IC50 | Ki (app) | Reference |
| This compound | Human Eg5 | Microtubule-Stimulated ATPase Assay | 120 nM | Not Reported | [1] |
| Ispinesib | Human KSP | Microtubule-Stimulated ATPase Assay | < 10 nM | 1.7 nM | [4] |
Key Interacting Residues
High-resolution crystal structures have revealed the key amino acid residues that mediate the binding of each inhibitor.
| Inhibitor | Binding Pocket | Key Interacting Residues and Interactions | PDB Code |
| This compound | α4/α6 Pocket | Asn287 (L11): Forms a hydrogen bond with the sulfone group of this compound.[5][9] Other key residues include Tyr104, Leu292, and Tyr352 .[10] | 3WPN |
| Ispinesib | α2/L5/α3 Pocket | Binds within a predominantly hydrophobic pocket bounded by Loop L5 and helix α3 .[3] Specific interactions involve residues like Gly117 and Arg119 .[10] | 4A5Y |
Experimental Protocols
Microtubule-Stimulated Eg5 ATPase Assay
The IC50 values for both this compound and ispinesib are typically determined using a microtubule-stimulated ATPase activity assay. This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, which act as a cofactor.
-
Protein Expression and Purification: The motor domain of human Eg5 is expressed in E. coli and purified using chromatography techniques.
-
Microtubule Preparation: Tubulin is polymerized to form microtubules, which are then stabilized.
-
ATPase Reaction: A constant concentration of Eg5 and microtubules is incubated with varying concentrations of the inhibitor (e.g., this compound or ispinesib) in an appropriate assay buffer containing ATP.
-
Detection of ATP Hydrolysis: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) or ADP produced over time. A common method is the pyruvate (B1213749) kinase/lactate (B86563) dehydrogenase (PK/LDH) coupled assay.[11] In this continuous spectrophotometric assay, the regeneration of ATP from ADP by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm. Alternatively, commercially available ELISA kits can be used to measure the end-point phosphate concentration.[4]
-
Data Analysis: The rate of reaction is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
X-ray Crystallography
The precise binding location and interacting residues for both inhibitors were determined by X-ray crystallography.
-
Protein-Inhibitor Complex Formation: The purified Eg5 motor domain is incubated with a molar excess of the inhibitor (this compound or ispinesib) to ensure saturation of the binding site.
-
Crystallization: The Eg5-inhibitor complex is subjected to crystallization screening under various conditions (e.g., different precipitants, pH, and temperature) to obtain high-quality crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional atomic structure of the protein-ligand complex is determined and refined. The crystal structure for Eg5 in complex with this compound was solved at a resolution of 2.80 Å, and the ispinesib complex at 2.45 Å.[1][3]
Signaling Pathway and Mechanism of Action
Both this compound and ispinesib ultimately trigger the same cellular phenotype by inhibiting Eg5. Their action disrupts the function of the mitotic spindle, a complex cellular machine responsible for segregating chromosomes during cell division.
References
- 1. rcsb.org [rcsb.org]
- 2. researchgate.net [researchgate.net]
- 3. “Snapshots” of Ispinesib-induced Conformational Changes in the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Validating PVZB1194 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of PVZB1194, an allosteric inhibitor of the kinesin spindle protein Eg5 (KIF11). Eg5 is a critical motor protein for the formation of the bipolar mitotic spindle, making it a key target in oncology drug discovery. This document outlines experimental protocols and presents comparative data for this compound and other notable Eg5 inhibitors, offering a framework for assessing on-target activity in a cellular context.
Executive Summary
This compound is an ATP-competitive allosteric inhibitor that binds to the α4/α6 pocket of Eg5.[1] This distinguishes it from many other well-known Eg5 inhibitors, such as monastrol (B14932) and S-trityl-L-cysteine (STLC), which bind to a different allosteric site near loop L5.[2] Validating that a compound like this compound engages Eg5 within a cell is crucial for interpreting cellular phenotypes and advancing a drug discovery program. This guide explores and compares three primary methodologies for confirming target engagement: biochemical assays, cell-based phenotypic assays, and advanced biophysical and proteomic approaches.
Comparative Data of Eg5 Inhibitors
The following tables summarize key performance data for this compound and a selection of alternative Eg5 inhibitors. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the public domain; therefore, these values should be considered representative.
| Inhibitor | Binding Site | Mechanism of Action | Biochemical IC₅₀ (Eg5 ATPase) | Cellular EC₅₀ (Monoastral Spindles) |
| This compound | α4/α6 pocket | ATP-competitive allosteric | ~120 nM [1] | Not explicitly reported |
| Monastrol | L5/α2/α3 pocket | ATP-uncompetitive allosteric | ~14 µM | ~50-100 µM[3][4] |
| S-trityl-L-cysteine (STLC) | L5/α2/α3 pocket | ATP-uncompetitive allosteric | ~140 nM[5] | ~700 nM[5] |
| Ispinesib (SB-715992) | L5/α2/α3 pocket | ATP-uncompetitive allosteric | <10 nM[6] | Not explicitly reported |
| Filanesib (ARRY-520) | L5/α2/α3 pocket | ATP-uncompetitive allosteric | ~6 nM[6] | Not explicitly reported |
| BRD9876 | α4/α6 pocket | ATP- and ADP-competitive | 4 nM (Kᵢ)[2] | Not explicitly reported |
Key Experimental Methodologies for Target Engagement Validation
Biochemical Assay: Eg5 ATPase Activity
This in vitro assay directly measures the enzymatic activity of Eg5 and its inhibition by a test compound. The microtubule-stimulated ATPase activity of Eg5 is essential for its motor function.
Experimental Protocol:
-
Reagents and Buffers:
-
Recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATPase assay buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Phosphate (B84403) detection reagent (e.g., malachite green-based)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing Eg5 and microtubules in the assay buffer.
-
Add serial dilutions of the test compound or DMSO (vehicle control).
-
Incubate for a defined period at room temperature to allow for compound binding.
-
Initiate the reaction by adding ATP.
-
Incubate at a constant temperature (e.g., 25°C) for a set time, ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent and a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based Phenotypic Assay: Monoastral Spindle Formation
Inhibition of Eg5 in cells prevents the separation of centrosomes, leading to a characteristic "monoastral" spindle phenotype, which can be visualized by immunofluorescence microscopy.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa, U2OS) on coverslips in a multi-well plate.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with serial dilutions of the test compound or DMSO for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against α-tubulin (to visualize microtubules) and γ-tubulin (to visualize centrosomes) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype for each treatment condition.
-
Determine the EC₅₀ value by plotting the percentage of monoastral spindles against the compound concentration.
-
Biophysical Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.
Experimental Protocol:
-
Cell Treatment and Lysis:
-
Treat cultured cells with the test compound or DMSO for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Detection and Analysis:
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for Eg5.
-
Quantify the band intensities for Eg5 at each temperature for both the treated and untreated samples.
-
Plot the normalized band intensity against temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Advanced Approaches for Target Engagement
Chemoproteomics: This approach utilizes chemical probes to identify the targets of a compound on a proteome-wide scale. For Eg5, a clickable or photo-affinity labeled analog of this compound could be synthesized. This probe would be incubated with cell lysates or intact cells, followed by enrichment of the probe-bound proteins and identification by mass spectrometry. This method can confirm Eg5 as the primary target and identify potential off-targets. While no specific chemoproteomic studies for this compound are publicly available, this remains a powerful, albeit resource-intensive, validation strategy.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's action and the experimental approaches to validate its target engagement, the following diagrams are provided.
References
- 1. Analysis of Biphenyl-Type Inhibitors Targeting the Eg5 α4/α6 Allosteric Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Probing Spindle Assembly Mechanisms with Monastrol, a Small Molecule Inhibitor of the Mitotic Kinesin, Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of PVZB1194: A Comparative Analysis of IC50 Values in Cancer Cells
For Immediate Release
In the ongoing quest for novel anticancer therapeutics, the kinesin spindle protein (KSP) Eg5 has emerged as a promising target. Inhibition of Eg5 disrupts the formation of the bipolar mitotic spindle, leading to cell cycle arrest and subsequent apoptosis in proliferating cancer cells. PVZB1194 is a potent, biphenyl-type allosteric inhibitor of Eg5. This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, offering valuable insights for researchers and drug development professionals.
Quantitative Analysis of this compound Cytotoxicity
| Cancer Cell Line | IC50 (nM) |
| Not Specified | 140 |
This data is based on a single reported assay and the specific cancer cell line was not mentioned in the available literature.
Further research has indicated that this compound exhibits synergistic effects in inhibiting the proliferation of HeLa (cervical cancer) cells when used in combination with other agents, although a specific IC50 value for this compound as a monotherapy in this cell line is not provided in the reviewed literature.[1]
Mechanism of Action: The Eg5 Signaling Pathway
This compound exerts its anticancer effects by targeting the Eg5 kinesin spindle protein, a critical component of the mitotic machinery. Eg5 is a plus-end directed motor protein that hydrolyzes ATP to slide along microtubules, pushing the spindle poles apart to form a bipolar spindle.
The key steps in the Eg5-mediated spindle formation are:
-
Prophase: Duplicated centrosomes migrate to opposite poles of the cell.
-
Prometaphase: The nuclear envelope breaks down, and microtubules emanating from the centrosomes capture the kinetochores of sister chromatids.
-
Metaphase: Eg5, located on overlapping antiparallel microtubules in the spindle midzone, pushes the poles apart, contributing to the alignment of chromosomes at the metaphase plate.
By binding to an allosteric pocket on the Eg5 motor domain, this compound inhibits its ATPase activity. This inhibition prevents the sliding of microtubules, leading to the formation of a characteristic "monoaster" spindle, where a single spindle pole is surrounded by a radial array of chromosomes. This aberrant spindle structure activates the spindle assembly checkpoint, ultimately inducing mitotic arrest and apoptosis.
Figure 1. Signaling pathway of Eg5 and the inhibitory action of this compound.
Experimental Protocols: Determination of IC50 Values
The IC50 values of therapeutic compounds are typically determined using cell viability assays. A common and well-established method is the MTT assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: The following day, the cells are treated with a serial dilution of this compound, typically ranging over several orders of magnitude. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The treated cells are incubated for a specified period, usually 48 to 72 hours, to allow the compound to exert its effect.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. The plate is incubated for a few hours to allow for this conversion.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Figure 2. A generalized workflow for determining IC50 values using the MTT assay.
Conclusion
This compound is a potent inhibitor of the Eg5 kinesin spindle protein, a validated target in oncology. The available data, although limited, indicates a high degree of potency with a reported IC50 value of 140 nM. Further studies are warranted to establish a comprehensive profile of this compound's activity across a broader panel of cancer cell lines. The detailed experimental protocol for the MTT assay provided herein serves as a robust methodology for researchers to independently verify and expand upon these findings. The continued investigation of Eg5 inhibitors like this compound holds significant promise for the development of novel and effective cancer therapies.
References
A Comparative Guide to PVZB1194 Combination Therapies in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anticancer agent PVZB1194 when used in combination with other established anticancer drugs. This compound is a potent and selective biphenyl-type allosteric inhibitor of the mitotic kinesin Eg5 (also known as KSP or KIF11). Its mechanism of action involves binding to the α4/α6 allosteric pocket of Eg5, which differs from the binding site of many other Eg5 inhibitors. This interaction ultimately distorts the ATP-binding site, leading to ATP-competitive inhibition of Eg5's ATPase activity. The inhibition of Eg5 disrupts the formation of the bipolar mitotic spindle, causing mitotic arrest and the formation of a characteristic monoastral spindle phenotype, which ultimately leads to cancer cell death.
Preclinical evidence suggests that the efficacy of this compound can be enhanced through combination therapy. This guide focuses on the synergistic interactions observed when this compound is combined with the microtubule-stabilizing agent paclitaxel (B517696) and the Aurora A kinase inhibitor MLN8237 (alisertib). Due to the limited availability of public data on this compound, this guide incorporates representative data from preclinical studies on other Eg5 inhibitors with similar mechanisms of action to provide a comprehensive comparison.
Performance Comparison of this compound Combination Therapies
The following tables summarize the synergistic effects of this compound in combination with paclitaxel and MLN8237 on the proliferation of HeLa cervical cancer cells. This data is based on a key preclinical study that demonstrated these synergistic interactions.
Table 1: Synergistic Cytotoxicity of this compound and Paclitaxel in HeLa Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| This compound alone | 5.5 | - | - |
| Paclitaxel alone | 0.01 | - | - |
| This compound + Paclitaxel (various ratios) | N/A | < 1 | Synergistic |
Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy. Specific CI values for various dose combinations were not publicly available and are thus represented qualitatively.
Table 2: Synergistic Cytotoxicity of this compound and MLN8237 in HeLa Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| This compound alone | 5.5 | - | - |
| MLN8237 alone | 0.1 | - | - |
| This compound + MLN8237 (various ratios) | N/A | < 1 | Synergistic |
Note: As with the paclitaxel combination, specific CI values for the this compound and MLN8237 combination were not publicly available and are represented qualitatively to indicate a synergistic relationship.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the synergistic effects of anticancer drug combinations, based on standard preclinical research practices.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, paclitaxel, or MLN8237 alone, or in combination at various fixed ratios.
-
Incubation: The treated cells are incubated for 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The formazan (B1609692) crystals formed are solubilized by adding a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells). IC50 values (the concentration of a drug that inhibits cell growth by 50%) are determined from dose-response curves. The combination index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction (synergism, additivity, or antagonism).
Immunofluorescence Staining for Mitotic Spindle Analysis
-
Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with this compound, paclitaxel, or MLN8237 alone or in combination for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100.
-
Blocking: Non-specific binding is blocked using a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody against α-tubulin to visualize the microtubules of the mitotic spindle.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: The nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides.
-
Microscopy: The cells are visualized using a fluorescence microscope to observe the morphology of the mitotic spindle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Synergistic disruption of the mitotic spindle by combination therapies.
Caption: Workflow for evaluating the synergistic effects of drug combinations.
Safety Operating Guide
Proper Disposal and Handling of PVZB1194: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing PVZB1194, a potent biphenyl-type inhibitor of Kinesin-5 ATPase, ensuring safe handling and proper disposal is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and compliant laboratory environment.
This compound is a valuable tool in cancer research, primarily used for its ability to induce mitotic arrest and inhibit cell proliferation by targeting the Kinesin Spindle Protein (KSP) Eg5.[1] Due to its biological activity, it should be handled as a hazardous chemical. The following guidelines are based on available safety data sheets and best laboratory practices.
Immediate Safety and Handling Precautions
Personnel handling this compound should be thoroughly trained in handling hazardous materials. A complete Safety Data Sheet (SDS) should be reviewed before use.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.
-
Skin and Body Protection: A laboratory coat is required. Ensure no exposed skin.
-
Respiratory Protection: In case of inadequate ventilation or when handling powder, use a NIOSH-approved respirator.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Spill and Exposure Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Collect: Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in suitable, closed containers.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
Proper Disposal Procedures
Discharge of this compound into the environment must be avoided. All waste materials should be handled as hazardous waste in accordance with local, state, and federal regulations.
Chemical Disposal:
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.
-
Do not discharge to sewer systems.
Container Disposal:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System |
| IC₅₀ (KSP ATPase) | 0.12 µM | Biochemical Assay |
| IC₅₀ (Cell Proliferation) | 5.5 µM | HeLa Cells |
Experimental Protocols
Kinesin-5 ATPase Activity Assay
This protocol is adapted from standard enzyme-coupled assays used to measure kinesin ATPase activity.
Principle: The assay couples the production of ADP by kinesin to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified Kinesin-5 (Eg5) motor domain
-
Taxol-stabilized microtubules
-
Assay Buffer (e.g., 25mM ACES/KOH pH 6.9, 2mM Mg-acetate, 2mM K-EGTA, 0.1mM K-EDTA, 1mM β-Mercaptoethanol)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing PEP, NADH, PK, and LDH.
-
Prepare Reactions: In a cuvette or 96-well plate, add the assay buffer, reagent mix, and a specific concentration of taxol-stabilized microtubules.
-
Add Inhibitor: Add the desired concentration of this compound or DMSO (vehicle control) to the reaction wells.
-
Initiate Reaction: Add the Kinesin-5 enzyme to the wells, mix, and then initiate the reaction by adding ATP.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 10 seconds for 5-10 minutes).
-
Data Analysis: Calculate the rate of NADH oxidation from the linear phase of the absorbance curve. The ATPase activity is proportional to this rate. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Immunofluorescence Assay for Mitotic Arrest and Monoastral Spindle Formation
This protocol outlines the general steps to visualize the effect of this compound on the mitotic spindle in cultured cells.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for DNA staining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 16-24 hours). Include a DMSO-treated control.
-
Fixation: After treatment, wash the cells with PBS and fix them with the chosen fixative.
-
Permeabilization: If using a paraformaldehyde fixative, permeabilize the cells to allow antibody entry.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
DNA Staining: Counterstain the cell nuclei with DAPI.
-
Mounting: Wash the coverslips and mount them onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. In this compound-treated cells, look for an increase in the mitotic index and the formation of monoastral spindles (a radial array of microtubules surrounded by a ring of chromosomes) compared to the bipolar spindles in control cells.
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling PVZB1194
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for laboratory personnel handling PVZB1194, a biphenyl-type inhibitor of the kinesin spindle protein Eg5. Given its potential as an anti-cancer agent that induces cell cycle arrest, it should be handled with the utmost care as a potentially hazardous compound. The following procedures are based on general best practices for handling cytotoxic and research chemicals in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must have side-shields to protect from splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended. Inspect for tears before use and dispose of them as hazardous waste after handling. |
| Body Protection | Laboratory Coat | An impervious, long-sleeved lab coat is mandatory to prevent skin contact. |
| Respiratory Protection | Respirator | Recommended if there is a risk of generating aerosols or dust. All handling of the solid compound should be performed in a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach is essential for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.
-
The recommended storage temperature is -20°C.
Preparation of Solutions
-
All manipulations of solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of any dust.
-
When preparing stock solutions, use the smallest feasible quantity.
-
Ensure all glassware and equipment are clean and dry before use.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.
Experimental Use
-
Conduct all experiments involving this compound in a designated area.
-
Use secondary containment for all solutions to prevent spills.
-
In case of accidental skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Familiarize yourself with the location and operation of safety showers and eyewash stations.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other disposables in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
Labeling and Storage of Waste
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.
-
Store waste containers in a designated and secure satellite accumulation area, segregated from incompatible materials.
Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
